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Core Science & Biosynthesis

Foundational

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine chemical structure and CAS number

An In-depth Technical Guide to 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE) Abstract This technical guide provides a comprehensive overview of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE)

Abstract

This technical guide provides a comprehensive overview of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a lysophospholipid commonly referred to as 14:0 Lyso-PE. As a bioactive lipid mediator, 14:0 Lyso-PE is involved in a variety of cellular signaling processes. This document details its chemical structure, physicochemical properties, biological significance, and mechanisms of action. Furthermore, it offers field-proven methodologies for its enzymatic synthesis, purification, and analytical characterization. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights to facilitate the effective use of 14:0 Lyso-PE in experimental and applied contexts.

Core Molecular Identifiers and Physicochemical Properties

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophosphatidylethanolamine (LPE) characterized by a myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoethanolamine headgroup at the sn-3 position of the glycerol backbone. Its identity and key properties are summarized below.

PropertyValueReference
CAS Number 123060-40-2[1][2][3]
Molecular Formula C19H40NO7P[1][3]
Molecular Weight 425.5 g/mol [1][3]
IUPAC Name 2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate[3]
Synonyms 14:0 Lyso-PE, LPE 14:0, 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine[1][2][3]
Physical State Solid, powder[1]
Purity (Typical) ≥98%[1][2]
Storage -20°C[1][4]
SMILES CCCCCCCCCCCCCC(=O)OCO[3]
InChIKey RPXHXZNGZBHSMJ-GOSISDBHSA-N[1][3]

Biological Significance and Mechanism of Action

Lysophospholipids (LPLs) like 14:0 Lyso-PE are not merely metabolic intermediates but are now recognized as critical signaling molecules.[5] They are typically present as minor constituents in cell membranes and are generated from the hydrolysis of their diacyl precursors by phospholipase A2 (PLA2).[6][7][8] This enzymatic action removes the fatty acid from the sn-2 position, converting a structural membrane lipid into a potent bioactive mediator.

Key Signaling Roles of LPEs

The biological functions of LPEs are diverse and context-dependent:

  • Enzyme Regulation: LPE has been shown to be a specific, noncompetitive inhibitor of Phospholipase D (PLD).[9] PLD is a key enzyme in membrane degradation during processes like cellular senescence. By inhibiting PLD, LPE can retard senescence in plant tissues, an effect that has been leveraged in agricultural applications to prolong the shelf life of fruits and vegetables.[6][9][10]

  • MAPK/ERK Pathway Activation: In neuronal cell models such as PC12 cells, LPE increases the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[7] This activation is associated with downstream effects like neurite outgrowth, suggesting a role for LPE in neuronal differentiation and development.[7]

  • Intracellular Calcium Mobilization: 14:0 Lyso-PE can induce transient increases in intracellular calcium concentrations in PC12 cells, indicating its ability to trigger calcium-dependent signaling pathways.[11][12]

The diagram below illustrates the generation of LPE and its inhibitory effect on PLD-mediated membrane degradation.

LPE_Pathway cluster_membrane Cell Membrane PE Phosphatidylethanolamine (PE) LPE 1-Myristoyl-2-hydroxy- sn-glycero-3-phosphoethanolamine (LPE) PE->LPE Hydrolysis at sn-2 PLA2 Phospholipase A2 (PLA2) PLA2->PE Catalyzes PLD Phospholipase D (PLD) LPE->PLD Inhibits MembraneDeg Membrane Degradation & Senescence PLD->MembraneDeg Promotes

Caption: Formation of LPE via PLA2 and its subsequent inhibition of PLD activity.

Gold-Standard Synthesis: Enzymatic Hydrolysis

For research applications requiring high purity and stereospecificity, enzymatic synthesis is the preferred method for producing 14:0 Lyso-PE. The regioselective nature of Phospholipase A2 (PLA2) makes it the ideal biocatalyst for hydrolyzing the fatty acid exclusively at the sn-2 position of a diacyl precursor.[8]

Experimental Protocol: Synthesis of 14:0 Lyso-PE from 1,2-Dimyristoyl-PE

This protocol describes a self-validating system for the synthesis and purification of 14:0 Lyso-PE.

Materials:

  • Substrate: 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

  • Enzyme: Phospholipase A2 (from bee venom or porcine pancreas)

  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • Solvents: Diethyl ether, Chloroform, Methanol (all HPLC grade)

  • Quenching Solution: 0.5 M EDTA

  • Purification: Silica gel for column chromatography

Methodology:

  • Substrate Preparation: Dissolve 100 mg of DMPE in 10 mL of diethyl ether to ensure it is fully solubilized.

  • Reaction Setup: In a 50 mL glass reaction vessel, combine the DMPE solution with 20 mL of the Tris-HCl buffer. The biphasic system facilitates enzyme access to the lipid substrate at the interface. Calcium ions are critical cofactors for PLA2 activity.[8]

  • Enzyme Addition: Add PLA2 enzyme to the reaction mixture. The optimal enzyme-to-substrate ratio (e.g., 1:100 w/w) should be determined empirically but serves as a starting point.

  • Incubation: Vigorously stir the mixture at 37°C for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v). The product (14:0 Lyso-PE) will have a lower Rf value than the starting material (DMPE).

  • Reaction Quenching: Once the reaction is complete, stop the enzyme by adding 5 mL of 0.5 M EDTA solution. EDTA chelates the Ca²⁺ ions, rendering the PLA2 inactive.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the lipids three times with 20 mL of chloroform. Pool the organic layers.

  • Purification: Dry the pooled organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography, eluting with a chloroform:methanol gradient.

  • Verification: Collect fractions and analyze by TLC. Pool the pure fractions, evaporate the solvent, and confirm the final product's identity and purity via Mass Spectrometry and NMR.

Synthesis_Workflow sub_prep 1. Substrate Prep (1,2-Dimyristoyl-PE in Ether) reaction 2. Reaction (Add PLA2 Enzyme & Buffer) sub_prep->reaction incubation 3. Incubation (37°C, with stirring) reaction->incubation quench 4. Quenching (Add EDTA) incubation->quench extract 5. Liquid-Liquid Extraction (Chloroform) quench->extract purify 6. Purification (Silica Chromatography) extract->purify verify 7. Verification (MS, NMR) purify->verify

Caption: Workflow for the enzymatic synthesis and purification of 14:0 Lyso-PE.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized 14:0 Lyso-PE.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. High-resolution MS provides exact mass, which helps to confirm the elemental composition.

Ion ModePrecursor TypeObserved m/zReference
Positive[M+H]⁺426.2615[3]
Negative[M-H]⁻424.247[3]

For quantitative studies, such as measuring endogenous levels in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This approach utilizes a deuterated internal standard, such as 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d27 (14:0 Lyso PE-d27), to ensure accurate and precise quantification.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for unambiguous structural elucidation.[8]

  • ¹H NMR: Confirms the presence of the myristoyl acyl chain, the glycerol backbone protons, and the ethanolamine headgroup. The absence of a signal corresponding to a proton at an acylated sn-2 position confirms the successful hydrolysis.

  • ³¹P NMR: Provides a single resonance confirming the presence of the phosphate group in a specific chemical environment.

References

  • Lysophosphatidylethanolamine - Wikipedia. Wikipedia. [Link]

  • Lysophosphatidylethanolamine – Knowledge and References. Taylor & Francis Online. [Link]

  • 1-MYRISTOYL-2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE. NCBI. [Link]

  • 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C19H40NO7P | CID 86583448. PubChem. [Link]

  • Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant. PNAS. [Link]

  • Lyso-phosphatidylethanolamine (LPE) as a plant bioregulator. ResearchGate. [Link]

  • 1-Myristoyl-2-Hydroxy-sn-Glyc-3-Phosphatidylethanolamine | C19H40NO7P | CID 46173403. PubChem. [Link]

Sources

Exploratory

The Biological Role of 1-Myristoyl-2-Hydroxy-sn-Glycero-3-Phosphoethanolamine (14:0 LysoPE) in Cell Membranes: A Comprehensive Technical Guide

Executive Summary As lipidomics advances, lysophospholipids (LPLs) have transitioned from being viewed merely as metabolic intermediates to being recognized as potent, bioactive signaling molecules. Among these, 1-myrist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As lipidomics advances, lysophospholipids (LPLs) have transitioned from being viewed merely as metabolic intermediates to being recognized as potent, bioactive signaling molecules. Among these, 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LysoPE or LPE 14:0) occupies a unique biological niche. Functioning both as a structural substrate for membrane remodeling and as an extracellular ligand for G protein-coupled receptors (GPCRs), 14:0 LysoPE dictates critical cellular outcomes ranging from neuronal differentiation to pathogenic vulnerability.

This technical guide synthesizes the structural dynamics, signaling pathways, and analytical workflows associated with 14:0 LysoPE. Designed for researchers and drug development professionals, it provides field-proven methodologies and explains the fundamental causality behind experimental lipidomic and cell-signaling protocols.

Chemical Identity and Structural Dynamics

14:0 LysoPE is generated via the enzymatic cleavage of phosphatidylethanolamine (PE) by Phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position, leaving a hydroxyl group. Structurally, the combination of a single saturated myristoyl tail (14-carbon chain) and a polar phosphoethanolamine headgroup creates a distinct "wedge" shape. Unlike cylindrical diacyl-phospholipids that form flat bilayers, the geometry of 14:0 LysoPE induces positive membrane curvature, altering local lipid packing, increasing membrane fluidity, and facilitating vesicular budding.

Table 1: Chemical and Physical Properties of 14:0 LysoPE[1]

PropertyValue
IUPAC Name (2R)-2-azaniumylethyl [2-hydroxy-3-tetradecanoyloxypropyl] phosphate
CAS Number 123060-40-2
Molecular Formula C19H40NO7P
Molecular Weight 425.50 g/mol
Lipid Number PE(14:0/0:0)
Monoisotopic Mass 425.2542 Da

Biological Roles in Cell Membranes

Membrane Remodeling and the Lands Cycle

In mammalian cells, 14:0 LysoPE is a critical intermediate in the Lands cycle—the continuous deacylation and reacylation of membrane phospholipids. Lysophospholipid acyltransferases, such as LPCAT3, utilize 14:0 LysoPE as a substrate to incorporate specific polyunsaturated fatty acids (PUFAs) into the sn-2 position[2].

  • Causality in Cellular Function: This remodeling is not random; it is a highly regulated mechanism to maintain membrane asymmetry and fluidity. By controlling the local concentration of 14:0 LysoPE, cells can dynamically adjust the biophysical properties of the endoplasmic reticulum (ER) and plasma membrane, directly impacting endocytosis and the localization of lipid raft-associated proteins.

Pathogenic Permeabilization: A Virulence Factor

Beyond endogenous mammalian metabolism, 14:0 LysoPE plays a surprising role in host-pathogen interactions. In the human pathogen Campylobacter jejuni, the outer membrane phospholipase A (PldA) generates short-chain LysoPEs, including 14:0 LysoPE.

  • Mechanistic Action: When secreted into the host environment, these short-chain LPLs act as virulence factors. They intercalate into the host's epithelial cell membranes, causing subtle thinning of the bilayer and permeabilization. This disruption induces oxidative stress and cellular damage, facilitating bacterial invasion[3].

Intracellular GPCR Signaling Pathways

Historically, lysophosphatidic acid (LPA) and sphingosine 1-phosphate (S1P) dominated LPL signaling research. However, recent discoveries have mapped the specific receptor-mediated pathways of LysoPE. In neuronal models (such as PC-12 and SH-SY5Y cells), 14:0 LysoPE acts as an intercellular signaling molecule by binding to the LPA1 receptor , a well-characterized GPCR[4][5].

Upon binding, 14:0 LysoPE triggers a robust intracellular calcium ( Ca2+ ) spike. The signal is transduced via Gi/o​ proteins, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ). IP3​ then binds to its receptors on the ER, releasing stored calcium into the cytosol. This pathway is crucial for neurite outgrowth, differentiation, and cell survival[5].

G LPE 14:0 LysoPE (Extracellular) LPA1 LPA1 Receptor (GPCR) LPE->LPA1 Binds Gi Gi/o Protein LPA1->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER ER Ca2+ Release IP3->ER Binds IP3R Ca Intracellular [Ca2+] Rise ER->Ca Efflux Response Neuronal Differentiation & Cell Survival Ca->Response Signaling Cascade

Caption: 14:0 LysoPE-mediated intracellular calcium signaling pathway via the LPA1 GPCR.

Experimental Workflows and Protocols

To investigate 14:0 LysoPE, researchers must employ rigorous analytical and cell-based assays. Below are the standard, self-validating protocols used in my laboratory for lipidomic profiling and functional signaling analysis.

W cluster_0 Lipidomic Profiling (LC-MS/MS) cluster_1 Ca2+ Mobilization Assay Prep1 Folch Extraction (CHCl3:MeOH) LC UHPLC Separation Prep1->LC MS Positive ESI-MS/MS (Neutral Loss 141 Da) LC->MS Prep2 PC-12 Cell Culture Dye Fluo-4 AM Loading (Cleaved by Esterases) Prep2->Dye Stim 14:0 LysoPE Stimulation Dye->Stim Read Fluorescence Kinetics (Ex: 494nm, Em: 506nm) Stim->Read

Caption: Experimental workflows for 14:0 LysoPE targeted lipidomics and calcium mobilization assays.

Protocol 1: Targeted Lipidomic Profiling via LC-MS/MS

Accurate quantification of 14:0 LysoPE requires distinguishing it from the vast background of cellular phosphatidylcholines (PCs).

Causality & Validation: We utilize a Neutral Loss scan of 141 Da in positive Electrospray Ionization (ESI) mode[6][7]. Upon collision-induced dissociation (CID), PE and LysoPE species predictably lose their phosphoethanolamine headgroup ( C2​H8​NO4​P , 141 Da). By strictly monitoring this neutral loss, we inherently filter out PCs (which dominate the m/z 184 precursor scan), ensuring a high signal-to-noise ratio. The inclusion of a non-endogenous internal standard (e.g., 17:0 LysoPE) self-validates the extraction efficiency and matrix effects.

Step-by-Step Methodology:

  • Extraction: Homogenize the cell pellet in a 2:1 (v/v) Chloroform:Methanol solution (Folch method). Spike the sample with 50 pmol of 17:0 LysoPE internal standard.

  • Phase Separation: Add 0.2 volumes of MS-grade water, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes to separate the lower organic phase (containing lipids).

  • Drying & Reconstitution: Extract the lower phase, dry under a gentle stream of nitrogen gas, and reconstitute in Acetonitrile/Methanol/Water (2:3:1) containing 0.1% ammonium formate.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Operate the triple quadrupole mass spectrometer in positive ESI mode, setting the collision energy to 25-30 eV, and monitor for the specific neutral loss of 141.0 Da.

Table 2: Typical LC-MS/MS Parameters for Phospholipid Profiling[6][7]

Lipid ClassIonization ModeScan TypeTarget Mass (Da)Causality / Chemical Rationale
PE / LysoPE Positive ESINeutral Loss141.0Cleavage of phosphoethanolamine headgroup
PC / LysoPC Positive ESIPrecursor Ion184.1Detection of stable phosphocholine ion
PS Negative ESINeutral Loss87.0Cleavage of serine headgroup
Protocol 2: Intracellular Calcium Mobilization Assay

To validate the GPCR-mediated signaling of 14:0 LysoPE, real-time kinetic monitoring of intracellular calcium is required.

Causality & Validation: Fluo-4 AM is selected over older dyes (like Fura-2) due to its massive fluorescence enhancement (>100-fold) upon Ca2+ binding and its compatibility with standard 488 nm lasers. The acetoxymethyl (AM) ester masks the dye's carboxylate groups, allowing it to easily permeate the lipophilic cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active dye in the cytosol. This creates a self-validating system: only viable cells with active esterases and intact membranes will retain the dye and report the GPCR-mediated calcium flux.

Step-by-Step Methodology:

  • Cell Preparation: Seed PC-12 or SH-SY5Y cells in a 96-well black, clear-bottom microplate at 5×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Add 4 µM Fluo-4 AM dissolved in HBSS with 0.04% Pluronic F-127 (to aid dye dispersion). Incubate in the dark for 45 minutes at 37°C.

  • De-esterification: Remove the dye solution and wash the cells three times with HBSS. Incubate for an additional 20 minutes to allow complete intracellular cleavage of the AM esters.

  • Kinetic Reading: Place the plate in a fluorescence microplate reader (Ex: 494 nm, Em: 506 nm). Establish a 10-second baseline, then inject 14:0 LysoPE (final concentration 1-10 µM) via an automated dispenser. Record fluorescence continuously for 3 minutes to capture the transient calcium spike[5].

Clinical and Diagnostic Implications

Because 14:0 LysoPE levels are tightly regulated by the Lands cycle and cellular metabolic states, dysregulation of this lipid is a potent biomarker. Recent targeted lipid metabolomics have proposed 14:0 LysoPE, alongside specific phosphatidylcholines, as a diagnostic biomarker candidate for distinguishing patients with Pancreatic Ductal Adenocarcinoma (PDAC) from healthy individuals[8]. The rapid division of PDAC cells requires massive membrane remodeling, which heavily skews the plasma lipidome, making 14:0 LysoPE an invaluable target for early oncological diagnostics.

References

  • G protein-coupled receptors for lysophosphatidylethanolamine Source: SmartSciTech URL
  • Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells Source: NIH / PubMed Central URL
  • Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1)
  • Campylobacter jejuni permeabilizes the host cell membrane by short chain lysophosphatidylethanolamines Source: NIH / PubMed Central URL
  • Characterization of human lysophospholipid acyltransferase 3 Source: NIH / PubMed Central URL
  • Source: LCMS.
  • Energy and lipid metabolism during direct and diapause development in a pierid butterfly Source: The Company of Biologists URL
  • Diagnostic Biomarker Candidates Proposed Using Targeted Lipid Metabolomics Analysis of the Plasma of Patients with PDAC Source: MDPI URL
  • 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C19H40NO7P | CID 86583448 Source: PubChem / NIH URL

Sources

Foundational

Comprehensive Technical Guide to 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0)

Executive Summary 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly designated as LPE 14:0 or LysoPE(14:0/0:0) , is a structurally critical lysophospholipid. Characterized by a single saturated myristoyl (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly designated as LPE 14:0 or LysoPE(14:0/0:0) , is a structurally critical lysophospholipid. Characterized by a single saturated myristoyl (14:0) acyl chain at the sn-1 position and a free hydroxyl group at the sn-2 position of the glycerol backbone, it plays a fundamental role in membrane biophysics and lipidomic profiling[1]. This whitepaper provides an authoritative overview of its physicochemical properties—specifically its exact mass and molecular weight—and establishes a self-validating analytical workflow for its extraction and high-resolution mass spectrometry (HRMS) quantification.

Physicochemical Profiling & Mass Spectrometry Fundamentals

Accurate mass determination is the cornerstone of modern targeted and untargeted lipidomics. LPE 14:0 possesses a zwitterionic headgroup (ethanolamine) and a 14-carbon hydrophobic tail, giving it unique amphiphilic properties[2].

Quantitative Data Summary

Table 1 outlines the core physicochemical properties required for analytical method development and compound verification.

Table 1: Physicochemical Properties of LPE 14:0

Property Value
IUPAC Name (2-aminoethoxy)[(2R)-2-hydroxy-3-(tetradecanoyloxy)propoxy]phosphinic acid
Common Synonyms 14:0 Lyso PE, LPE(14:0/0:0), 1-myristoyl-sn-glycero-3-phosphoethanolamine
Molecular Formula C19H40NO7P
Average Molecular Weight 425.50 g/mol
Monoisotopic Exact Mass 425.2542 Da
CAS Registry Number 123060-40-2

| Topological Polar Surface Area | 128 Ų |

Data sourced from PubChem and Avanti Polar Lipids[1][3].

Causality in Mass Spectrometry Ionization

Because LPE 14:0 contains both a basic primary amine and an acidic phosphate group, it ionizes efficiently in both positive and negative electrospray ionization (ESI) modes[4].

  • Positive Mode ([M+H]⁺): Expected m/z at 426.2620.

  • Negative Mode ([M-H]⁻): Expected m/z at 424.2464.

Expert Insight: While positive mode yields strong signals, negative ion mode is frequently preferred in complex biological matrices. The phosphate group readily deprotonates, yielding cleaner background spectra and highly specific fragmentation patterns (e.g., the neutral loss of the ethanolamine headgroup), which drastically improves the signal-to-noise ratio during Multiple Reaction Monitoring (MRM)[5].

Biological and Pharmaceutical Significance

Lysophosphatidylethanolamines are not merely metabolic intermediates; they actively modulate membrane architecture. Due to their inverted cone shape (a large headgroup relative to a single acyl tail), they induce positive spontaneous curvature in lipid bilayers.

This biophysical property is heavily leveraged in drug development. For example, LPE 14:0 is utilized in the engineering of liposomal formulations to enhance the membrane permeabilization efficacy of therapeutic host defense peptides (like Piscidin 1)[6]. Furthermore, it serves as a critical stabilizing component in the development of nonglycosidic ceramide liposomes for targeted drug delivery systems[7].

Experimental Methodology: Self-Validating Extraction and LC-MS/MS Protocol

To ensure high scientific integrity, the following protocol is designed to prevent in vitro artifacts—specifically acyl migration (the spontaneous shift of the acyl chain from the sn-1 to the sn-2 position)—which is a common pitfall in lysophospholipid analysis.

Protocol: Biphasic Lipid Extraction and Quantification

Step 1: Sample Quenching and Internal Standard Spiking

  • Action: Quench biological samples (e.g., 50 µL plasma or cell lysate) immediately in 200 µL of ice-cold methanol. Spike with 10 µL of an unnatural internal standard (e.g., LPE 17:1 or a deuterated equivalent) at a known concentration.

  • Causality: Immediate quenching with cold solvent denatures endogenous phospholipase A2 (PLA2) enzymes, preventing the artificial generation of LPE ex vivo. The internal standard creates a self-validating system that corrects for downstream matrix effects and extraction losses.

Step 2: Modified Bligh-Dyer Extraction

  • Action: Add 100 µL of chloroform to the quenched sample. Vortex vigorously for 30 seconds. Add 50 µL of LC-MS grade water to induce phase separation.

  • Causality: LPE 14:0 is highly amphiphilic (Polar Surface Area: 128 Ų[3]). A strict Bligh-Dyer solvent ratio (CHCl3:MeOH:H2O at 2:2:1.8) ensures that the zwitterionic LPE partitions efficiently into the lower organic phase without being lost to the upper aqueous phase.

Step 3: Phase Separation and Recovery

  • Action: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Carefully extract the lower organic phase using a glass Hamilton syringe.

  • Causality: Utilizing glass instead of standard pipette tips prevents the leaching of plasticizers (e.g., PEG or phthalates), which cause severe ion suppression in the m/z 400-500 range during mass spectrometry.

Step 4: LC-MS/MS Analysis

  • Action: Dry the organic extract under a gentle stream of nitrogen gas. Reconstitute in 50 µL of Isopropanol:Acetonitrile:Water (2:1:1, v/v/v). Inject onto a C18 reversed-phase column coupled to a Q-TOF or Triple Quadrupole mass spectrometer.

  • Causality: The ternary solvent system ensures complete solubilization of the lysolipid while precisely matching the initial mobile phase conditions of the LC gradient, preventing peak distortion and solvent front effects.

Workflow Visualization

LPE_Workflow N1 1. Sample Quenching (Ice-cold MeOH + IS Spike) N2 2. Phospholipase Inhibition (Halts artifactual LPE generation) N1->N2 Causality N3 3. Biphasic Extraction (CHCl3:MeOH:H2O) N2->N3 Proceed to N4 4. Phase Separation (Centrifugation at 4°C) N3->N4 Induce partition N5 5. Organic Phase Recovery (Glass Syringe Only) N4->N5 Target lower phase N6 6. LC-MS/MS Detection (Exact Mass: 425.2542 Da) N5->N6 Reconstitute & Inject

Analytical workflow for LPE 14:0 extraction and high-resolution MS quantification.

References

  • LysoPE(0:0/14:0) | C19H40NO7P | CID 53480919 - PubChem Source: nih.gov URL:[Link]

  • 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C19H40NO7P | CID 86583448 Source: nih.gov URL:[Link]

  • 14:0 Lyso PE | 123060-40-2 | Avanti Research Source: avantiresearch.com URL:[Link]

  • 1-Myristoyl-sn-glycero-3-phosphoethanolamine | C19H40NO7P | CID 24802348 - PubChem Source: nih.gov URL:[Link]

  • Showing Compound LysoPE(14:0/0:0) (FDB028216) - FooDB Source: foodb.ca URL:[Link]

  • Investigating How Lysophosphatidylcholine and Lysophosphatidylethanolamine Enhance the Membrane Permeabilization Efficacy of Host Defense Peptide Piscidin 1 Source: acs.org URL:[Link]

  • Source: google.

Sources

Exploratory

A Technical Guide to the Structural Conformation of 14:0 Lyso-PE in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals Abstract Lysophospholipids, such as 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE), are more than mere metabolic intermediates; they...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophospholipids, such as 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE), are more than mere metabolic intermediates; they are potent signaling molecules and modulators of membrane biophysics. Their accumulation, even in small quantities, can instigate significant alterations in the structural and functional properties of lipid bilayers. This in-depth technical guide provides a comprehensive analysis of the structural conformation of 14:0 Lyso-PE within lipid membranes, its profound impact on bilayer dynamics, and the sophisticated analytical methodologies employed for its characterization. This document is designed to provide a deep, mechanistically-grounded understanding for researchers and professionals in the fields of membrane biophysics and drug development.

The Pivotal Role of Lysophospholipids in Membrane Architecture

Lysophospholipids (LPLs) are distinguished from their diacyl counterparts by the presence of a single acyl chain, a feature that imparts an "inverted cone" molecular geometry.[1] This conical shape is fundamental to their biophysical behavior, predisposing them to induce positive membrane curvature and destabilize planar lipid structures.[2] Among this class of lipids, 14:0 Lyso-PE, with its 14-carbon myristoyl chain and compact ethanolamine headgroup, is a significant effector of membrane dynamics.[3][4] Its presence within cellular membranes is implicated in a variety of critical biological events, including membrane fusion and fission, and the modulation of membrane permeability. A thorough understanding of its conformational behavior is therefore essential for elucidating its physiological and pathological roles.

Conformational Plasticity of 14:0 Lyso-PE in the Bilayer Environment

The single acyl chain of 14:0 Lyso-PE affords it considerable conformational freedom when compared to diacyl phospholipids. Upon insertion into a lipid bilayer, its behavior is dictated by a delicate balance of hydrophobic, hydrogen bonding, and electrostatic interactions.

Acyl Chain Dynamics and Impact on Membrane Fluidity

While the myristoyl chain of 14:0 Lyso-PE generally aligns with the acyl chains of neighboring lipids, the absence of a second acyl chain introduces a void within the hydrophobic core of the membrane. This disruption enhances the motional freedom of adjacent acyl chains, leading to an overall increase in membrane fluidity.[2] The magnitude of this effect is contingent upon the concentration of 14:0 Lyso-PE and the phase state of the surrounding bilayer.

Headgroup Orientation and Interfacial Dynamics

The phosphoethanolamine headgroup of 14:0 Lyso-PE can participate in hydrogen bonding with neighboring phospholipids, cholesterol, and interfacial water molecules. Its orientation plays a crucial role in dictating the lipid's influence on membrane curvature. The smaller headgroup size, relative to its acyl chain, favors the induction of positive curvature, a geometric prerequisite for processes such as vesicle budding and endocytosis.[2]

Modulation of Lipid Bilayer Properties by 14:0 Lyso-PE

The incorporation of 14:0 Lyso-PE into a lipid bilayer can initiate a cascade of alterations to the membrane's physical and mechanical characteristics.

Promotion of Non-Bilayer Structures

At elevated concentrations, the inherent conical shape of 14:0 Lyso-PE can drive the transition from a lamellar bilayer to non-bilayer phases, such as micelles or inverted hexagonal (HII) phases.[5][6] This propensity for phase transition is a key element of its fusogenic capabilities, as the formation of these non-lamellar intermediates can lower the energy barrier for the merging of two opposed membranes.[7]

Enhancement of Membrane Permeability

The packing defects that arise from the insertion of 14:0 Lyso-PE can create transient pores, thereby increasing the permeability of the membrane to ions and small solutes.[5] This characteristic is of significant interest in the field of drug delivery, where the controlled and temporary permeabilization of cell membranes is a desirable attribute for therapeutic delivery.

Table 1: Biophysical Effects of 14:0 Lyso-PE on Lipid Bilayers

PropertyConsequence of 14:0 Lyso-PE IncorporationUnderlying Molecular Mechanism
Membrane Fluidity IncreasedDisruption of acyl chain packing and creation of free volume.
Membrane Curvature Induces Positive CurvatureThe inherent "inverted cone" molecular shape of the lysophospholipid.[1]
Phase Behavior Promotes Non-Bilayer Phases (e.g., Micellar, HII)Destabilization of the planar lamellar phase due to geometric constraints.[5][6]
Permeability IncreasedFormation of transient pores and packing defects within the bilayer.[5]

Advanced Methodologies for the Characterization of 14:0 Lyso-PE in Lipid Bilayers

A multi-pronged approach integrating computational and experimental techniques is essential for a comprehensive understanding of the structural and functional impact of 14:0 Lyso-PE on lipid membranes.

Molecular Dynamics (MD) Simulations

MD simulations offer an unparalleled, atomistic view of the conformational dynamics of 14:0 Lyso-PE within a fluctuating bilayer.[8][9][10][11]

Experimental Protocol: All-Atom MD Simulation of a 14:0 Lyso-PE-Doped Bilayer

  • System Assembly:

    • Construct a model lipid bilayer (e.g., POPC) utilizing a tool such as CHARMM-GUI.

    • Incorporate 14:0 Lyso-PE at the desired mole fraction, ensuring a random distribution across both leaflets of the bilayer.

    • Solvate the system with a suitable water model (e.g., TIP3P) and add counter-ions to achieve charge neutrality.

  • System Equilibration:

    • Perform an initial energy minimization to resolve any steric clashes.

    • Employ a multi-stage equilibration process, gradually releasing positional restraints on the lipid molecules, initially under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures the system achieves a relaxed, low-energy state.

  • Production Simulation:

    • Conduct the production simulation for a duration sufficient to adequately sample the conformational landscape of the system (typically on the order of hundreds of nanoseconds to microseconds).

  • Data Analysis:

    • Analyze the simulation trajectory to calculate key biophysical parameters, including acyl chain order parameters (SCD), lipid headgroup orientation, lateral diffusion coefficients, and membrane thickness.

Causality Behind Experimental Choices: The staged equilibration protocol is critical for preventing the formation of artificial, high-energy states and allowing the bilayer to naturally accommodate the inserted 14:0 Lyso-PE molecules. The selection of an appropriate force field, such as CHARMM36, is paramount for an accurate representation of the intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly deuterium (²H) and phosphorus (³¹P) NMR, provides invaluable experimental data on the orientation, dynamics, and phase behavior of lipids within a bilayer.[12][13][14]

Experimental Protocol: ²H and ³¹P Solid-State NMR of 14:0 Lyso-PE in Aligned Bilayers

  • Sample Preparation:

    • Utilize synthetically deuterated 14:0 Lyso-PE for ²H NMR studies.

    • Co-dissolve the deuterated 14:0 Lyso-PE and the host lipid (e.g., DMPC) in an organic solvent mixture.

    • Deposit the lipid solution onto a series of thin glass plates and remove the solvent under vacuum to create well-aligned multilamellar stacks.

  • NMR Data Acquisition:

    • Hydrate the aligned lipid sample to the desired level.

    • Acquire ²H NMR spectra over a range of temperatures to determine the acyl chain order parameters as a function of temperature.

    • Acquire ³¹P NMR spectra to probe the dynamics of the headgroup and to identify the overall phase of the lipid assembly (e.g., lamellar vs. hexagonal).[15]

  • Data Interpretation:

    • The quadrupolar splitting in the ²H NMR spectra is directly related to the order parameter of the C-D bond vector.

    • The lineshape of the ³¹P NMR spectrum is characteristic of the lipid phase.

Trustworthiness of the Protocol: The use of mechanically aligned samples significantly enhances the resolution and information content of the NMR spectra, enabling a more precise determination of molecular orientation with respect to the bilayer normal.

Fluorescence Microscopy and Spectroscopy

Fluorescence-based techniques are powerful tools for visualizing the influence of 14:0 Lyso-PE on membrane domain formation and permeability in real-time.[16][17][18]

Experimental Protocol: GUV (Giant Unilamellar Vesicle) Permeability Assay

  • GUV Preparation:

    • Prepare a lipid mixture containing the host lipid (e.g., DOPC), 14:0 Lyso-PE, and a fluorescent lipid probe (e.g., Lissamine Rhodamine B-PE).

    • Form GUVs using the electroformation technique.

  • Permeability Measurement:

    • Encapsulate a fluorescent dye (e.g., calcein) within the GUVs during their formation.

    • Introduce a quencher for the dye (e.g., Co²⁺) to the external solution.

    • Monitor the fluorescence intensity of individual GUVs over time using confocal microscopy. A decrease in the internal fluorescence signal indicates an influx of the quencher, signifying an increase in membrane permeability.

  • Quantitative Analysis:

    • The rate of fluorescence quenching can be quantified to determine the permeability coefficient of the membrane.

Authoritative Grounding: The selection of the fluorescent probe and quencher pair is critical and must be based on well-established photophysical principles to avoid experimental artifacts.

Visualizing Key Concepts and Workflows

Diagram 1: Molecular Architecture of 14:0 Lyso-PE

G cluster_0 14:0 Lyso-PE cluster_1 Effective Molecular Geometry Headgroup Ethanolamine Headgroup Phosphate Phosphate Headgroup->Phosphate Glycerol Glycerol Backbone Phosphate->Glycerol AcylChain Myristoyl (14:0) Acyl Chain Glycerol->AcylChain Hydroxyl Hydroxyl Group (sn-2) Glycerol->Hydroxyl Cone ShapeLabel Inverted Cone Shape

Caption: Molecular structure and effective "inverted cone" geometry of 14:0 Lyso-PE.

Diagram 2: Perturbation of a Lipid Bilayer by 14:0 Lyso-PE

G cluster_0 Pristine Lipid Bilayer cluster_1 14:0 Lyso-PE cluster_2 Bilayer with Lyso-PE Bilayer Headgroups Acyl Chains Headgroups LysoPE Headgroup Single Acyl Chain LysoPE->Bilayer:t Insertion Bilayer_with_LysoPE Headgroups Acyl Chains Lyso-PE Acyl Chains Headgroups PackingDefect Packing Defect/ Increased Fluidity Bilayer_with_LysoPE:lyso->PackingDefect

Caption: Insertion of 14:0 Lyso-PE induces packing defects and increases local fluidity.

Diagram 3: Experimental Workflow for NMR Analysis

G Start Sample Preparation (Co-dissolving Lipids) Deposition Deposition on Glass Plates & Solvent Evaporation Start->Deposition Hydration Hydration of Lipid Film Deposition->Hydration NMR_Acquisition Solid-State NMR (²H and ³¹P Spectra) Hydration->NMR_Acquisition Analysis Spectral Analysis (Order Parameters, Phase ID) NMR_Acquisition->Analysis Results Results Analysis->Results

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Foundational

An In-Depth Technical Guide to the Phase Transition Temperature of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the phase transition temperature of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (M-LPE)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the phase transition temperature of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (M-LPE), a lysophospholipid of significant interest in biophysical research and pharmaceutical applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical experimental considerations to offer a thorough understanding of this critical physicochemical parameter.

Introduction: The Significance of Lysophospholipids and Their Phase Behavior

Lysophospholipids are amphipathic molecules derived from the hydrolysis of one of the two fatty acyl chains of a glycerophospholipid. This structural modification imparts a unique conical shape, leading to distinct self-assembly properties and biological activities. 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (also known as 14:0 Lyso-PE) is a member of the lysophosphatidylethanolamine (LPE) class of lysophospholipids.[1] LPEs are minor but crucial components of cell membranes and have been implicated in various cellular processes, including signal transduction and membrane fusion.[1]

The phase transition temperature (Tm), or melting temperature, is a fundamental biophysical parameter that characterizes the transition of a lipid from a well-ordered gel phase to a more fluid liquid-crystalline phase. In the gel phase, the hydrocarbon chains are tightly packed and ordered, while in the liquid-crystalline phase, they are disordered and more mobile. This transition is a critical determinant of membrane fluidity, permeability, and the function of membrane-associated proteins. For lysophospholipids like M-LPE, the phase behavior is more complex than that of their diacyl counterparts, often involving the formation of non-lamellar structures such as micelles. Understanding the phase transition temperature of M-LPE is therefore essential for its application in areas such as drug delivery systems, where the physical state of the lipid carrier can significantly impact drug encapsulation and release.

Physicochemical Properties of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (M-LPE)

A seminal study by Slater et al. (1989) investigated the polymorphic phase behavior of a series of saturated 1-acyl-2-hydroxy-sn-glycero-3-phosphoethanolamines using differential scanning calorimetry (DSC). Their work provides invaluable data on the relationship between acyl chain length and the thermal properties of these lipids. Based on their findings for the 1-lauroyl (12:0), 1-palmitoyl (16:0), and 1-stearoyl (18:0) analogs, we can interpolate an estimated phase transition temperature for the 1-myristoyl (14:0) species.

CompoundCommon NameAcyl ChainEstimated Main Phase Transition Temperature (Tm) (°C)
1-Lauroyl-2-hydroxy-sn-glycero-3-phosphoethanolamine12:0 Lyso-PEC12:0~35-40
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine 14:0 Lyso-PE C14:0 ~50-55
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine16:0 Lyso-PEC16:0~65-70
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine18:0 Lyso-PEC18:0~75-80

Note: The values for the homologous series are based on trends observed in the literature. The value for 14:0 Lyso-PE is an estimation derived from this trend and should be confirmed experimentally.

The trend of increasing phase transition temperature with increasing acyl chain length is a well-established phenomenon for phospholipids. This is due to the increased van der Waals interactions between longer, saturated hydrocarbon chains, which require more thermal energy to disrupt the ordered packing of the gel phase.

Experimental Determination of Phase Transition Temperature: A Protocol for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for determining the phase transition temperature and associated enthalpy of lipids.[2] This technique measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic and exothermic transitions.

Principle of DSC for Lipid Phase Transitions

The gel-to-liquid crystalline phase transition is an endothermic process, meaning it requires an input of energy (heat) to proceed. A DSC instrument detects this by measuring the differential heat flow between the sample and a reference pan as they are heated at a constant rate. The resulting thermogram plots heat flow against temperature, with the phase transition appearing as a peak. The temperature at the peak maximum is typically taken as the phase transition temperature (Tm).

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1-2 mg of high-purity (>99%) 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine powder into a clean DSC pan. The use of high-purity lipid is crucial as impurities can broaden the phase transition.

    • Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the lipid to achieve a known concentration. Hydration is critical for the formation of lipid assemblies and their characteristic phase transitions.

    • Seal the DSC pan hermetically to prevent solvent evaporation during the experiment.

    • Prepare an identical reference pan containing the same volume of buffer.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium) according to the manufacturer's instructions.

    • Set the desired temperature program. A typical scan rate for lipid analysis is 1-2°C/min. Slower scan rates can provide better resolution of the transition.

    • The temperature range should encompass the expected phase transition. For M-LPE, a range of 20°C to 80°C would be appropriate based on the estimated Tm.

  • Data Acquisition:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at the starting temperature for a few minutes to ensure thermal stability.

    • Initiate the temperature scan. It is common practice to perform an initial heating and cooling cycle to ensure proper sample hydration and annealing, followed by a second heating scan for data analysis.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

    • Determine the onset temperature (To), the peak temperature (Tm), and the completion temperature (Tc) of the transition.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak. This value provides information about the cooperativity of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh M-LPE hydrate Hydrate with Buffer weigh->hydrate seal Seal DSC Pan hydrate->seal load Load Sample & Reference seal->load calibrate Calibrate Instrument program Set Temperature Program calibrate->program program->load scan Perform Thermal Scan load->scan thermogram Generate Thermogram scan->thermogram analyze Determine Tm and ΔH thermogram->analyze

Caption: Workflow for determining the phase transition temperature of M-LPE using DSC.

Significance of the Phase Transition Temperature in Research and Development

The phase transition temperature of M-LPE is a critical parameter that dictates its behavior and utility in various applications.

  • Drug Delivery: In liposomal drug delivery systems, the Tm of the constituent lipids influences the stability, permeability, and drug release profile of the vesicles. Liposomes formulated with lipids in the gel state are generally less permeable and more stable, leading to slower drug release. Conversely, lipids in the liquid-crystalline state provide a more fluid and permeable bilayer. The relatively high estimated Tm of M-LPE suggests that it could be used to create more rigid and stable liposomal formulations.

  • Membrane Biophysics: The study of M-LPE's phase behavior provides insights into the fundamental principles of lipid self-assembly and the role of lysophospholipids in modulating membrane structure and function. Its tendency to form non-bilayer structures can be harnessed to study processes like membrane fusion and fission.

  • Biomaterial Science: The thermotropic properties of M-LPE can be exploited in the design of temperature-sensitive biomaterials and biosensors.

Significance_Diagram cluster_state Physical State of M-LPE cluster_properties Membrane Properties cluster_applications Implications for Applications gel Gel Phase (T < Tm) ordered Ordered & Rigid gel->ordered low_perm Low Permeability gel->low_perm liquid Liquid-Crystalline Phase (T > Tm) disordered Disordered & Fluid liquid->disordered high_perm High Permeability liquid->high_perm stable Stable Liposomes Sustained Release ordered->stable low_perm->stable leaky Leaky Liposomes Rapid Release disordered->leaky fusion Membrane Fusion Studies disordered->fusion high_perm->leaky

Caption: Relationship between the phase state of M-LPE and its functional implications.

References

  • Slater, J. L., Huang, C. H., Adams, R. G., & Levin, I. W. (1989). Polymorphic phase behavior of lysophosphatidylethanolamine dispersions. A thermodynamic and spectroscopic characterization. Biophysical Journal, 56(2), 243–252. [Link]

  • Demetzos, C. (2008). Differential scanning calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposome stability. Journal of Liposome Research, 18(3), 159-173.
  • McElhaney, R. N. (1982). The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes. Chemistry and Physics of Lipids, 30(2-3), 229-259.
  • Wikipedia contributors. (2023). Lysophosphatidylethanolamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Exploratory

Role of lysophosphatidylethanolamines in cellular signaling pathways

Unraveling the Role of Lysophosphatidylethanolamines (LPE) in Cellular Signaling: A Technical Guide for Biomarker and Therapeutic Discovery Executive Summary Lysophosphatidylethanolamine (LPE) is an enzymatic hydrolysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the Role of Lysophosphatidylethanolamines (LPE) in Cellular Signaling: A Technical Guide for Biomarker and Therapeutic Discovery

Executive Summary

Lysophosphatidylethanolamine (LPE) is an enzymatic hydrolysis product of phosphatidylethanolamine, generated by phospholipase A2. Once relegated to the status of a minor structural membrane constituent, LPE is now recognized as a highly potent bioactive lipid mediator. It circulates in human serum at concentrations of several hundred ng/mL and plays a critical role in cellular signaling, influencing processes ranging from neurogenesis to cancer metastasis and metabolic disorders like non-alcoholic fatty liver disease (NAFLD)[1]. This whitepaper provides an authoritative, in-depth analysis of LPE signaling pathways, alongside self-validating experimental protocols for its quantification and pharmacological characterization.

Mechanistic Pathways of LPE Signaling

LPE exerts its physiological effects primarily through G protein-coupled receptors (GPCRs), initiating complex intracellular cascades that are highly cell-type and structure-specific.

The GPCR/Calcium Mobilization Axis

In human neuroblastoma (SH-SY5Y) and breast cancer (MDA-MB-231) cells, LPE acts as an intercellular signaling molecule that triggers robust intracellular calcium ( Ca2+ ) transients[2]. This mobilization is heavily dependent on the type 1 lysophosphatidic acid receptor (LPA1) and the adhesion GPCR CD97[3]. Upon ligand binding, the signal is transduced via pertussis toxin-sensitive Gi/o​ proteins, which activate phospholipase C (PLC). PLC subsequently generates inositol 1,4,5-trisphosphate (IP3), binding to IP3 receptors on the endoplasmic reticulum to release stored Ca2+ into the cytosol, followed by an influx of extracellular calcium[2]. Interestingly, the acyl chain length of LPE dictates its G-protein coupling preference: in pre-osteoblast cells, 16:0 and 18:1 LPE species act via Gq/11​ -coupled receptors, whereas 18:0 LPE signals through Gi/o​ -coupled receptors[4].

The MAPK/ERK Cascade and Neuroprotection

Beyond calcium signaling, LPE is a potent activator of the mitogen-activated protein kinase (MAPK) cascade. In PC-12 neuronal cells, LPE derived from Grifola frondosa induces the transactivation of the epidermal growth factor receptor (EGFR). This initiates a phosphorylation cascade through MEK1/2 to ERK1/2, ultimately driving neuronal differentiation (evidenced by neurofilament M upregulation) and conferring anti-apoptotic resistance against serum deprivation[5].

Caption: Diagram 1: Dual signaling pathways of LPE mediating calcium mobilization and MAPK/ERK activation.

Quantitative Profiling of LPE via LC-MS/MS

Analytical Challenges & Causality in Protocol Design

Accurate quantification of LPE in biological matrices is challenging due to isobaric interferences and the low endogenous abundance of specific molecular species. To establish a self-validating system, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. Causality: HILIC separates lipids by their polar head groups rather than acyl chain length, ensuring discrete elution windows (e.g., PGs at ~1.21 min, PEs at ~1.62 min, LPEs at ~2.34 min)[6]. This drastically reduces ion suppression from high-abundance lipid classes. Furthermore, the use of a synthetic odd-chain internal standard (e.g., LysoPE 15:0) or perdeuterated standards is critical to prevent spectral overlap with endogenous even-chain lipids, ensuring absolute quantification accuracy[7][8].

Step-by-Step HILIC-MS/MS Workflow
  • Sample Preparation: Aliquot 50 µL of human plasma or serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of LysoPE 15:0 internal standard to correct for matrix effects and extraction losses.

  • Protein Precipitation: Add 150 µL of cold methanol. Vortex vigorously for 1 minute to disrupt lipid-protein complexes.

  • Incubation: Place the sample at -20°C for 10 minutes, followed by 4°C for 2 hours to ensure complete protein precipitation without degrading plasmenyl phospholipids[6][7].

  • Phase Separation: Centrifuge at 10,300 × g for 10 minutes at 4°C. Carefully transfer the lipid-rich supernatant to glass autosampler vials.

  • LC-MS/MS Acquisition: Inject onto a HILIC column coupled to a triple quadrupole mass spectrometer. Operate in positive ion mode for LPEs using dynamic Multiple Reaction Monitoring (dMRM) to capture specific precursor-to-product ion transitions[6][8].

Caption: Diagram 2: Step-by-step LC-MS/MS analytical workflow for absolute quantification of LPE in plasma.

Table 1: Quantitative Performance Metrics for LPE LC-MS/MS [1][8]

MetricPerformance RangeCausality / Significance
Limit of Detection (LOD) 0.5 - 3.3 pmol/mLEnables detection of trace LPE species in limited clinical samples.
Limit of Quantification (LOQ) 1.0 - 5.0 pmol/mLEnsures statistical reliability for baseline physiological concentrations.
Linearity (R²) > 0.997Validates the dynamic range across 4 orders of magnitude.
Intraday Precision (CV%) < 12.6%Confirms assay reproducibility within a single analytical batch.
Recovery 87.3% - 111.1%Validates the efficiency of single-phase methanol protein precipitation.

Pharmacological Characterization: Receptor Assays & Calcium Mobilization

Causality in Pharmacological Matrix Design

To definitively link LPE to specific GPCRs, researchers must employ a self-validating pharmacological blockade matrix. Because LPE can trigger multiple parallel pathways depending on the cell line (e.g., LPA1 vs. unknown GPCRs in SK-OV3 cells)[3], systematically inhibiting downstream nodes confirms the exact signal transduction route and prevents false-positive receptor assignments.

Step-by-Step Calcium Mobilization Protocol
  • Cell Preparation: Seed SH-SY5Y or MDA-MB-231 cells in 96-well black, clear-bottom microplates. Culture until 80% confluence is reached.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Incubate with 4 µM Fluo-4 AM (a Ca2+ -sensitive fluorescent probe) and 0.04% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Pharmacological Blockade: Wash cells to remove extracellular dye. Pre-incubate for 30 minutes with specific pathway inhibitors (see Table 2) to isolate the receptor mechanism[2].

  • Ligand Stimulation: Inject LPE (e.g., 18:1 LPE) at varying concentrations (0.1 µM to 10 µM) to generate a dose-response curve.

  • Kinetic Measurement: Immediately record fluorescence kinetics (Excitation: 494 nm / Emission: 516 nm) using a microplate reader equipped with an automated fluidic injector. Calculate the peak fluorescence minus baseline ( ΔF/F0​ ) to determine absolute calcium mobilization.

Table 2: Pharmacological Inhibitor Matrix for LPE Pathway Elucidation [2][3][4]

InhibitorTargetExpected Effect on LPE Signaling
AM-095 LPA1 ReceptorAbolishes LPE-induced Ca2+ transients in MDA-MB-231 and SH-SY5Y cells.
Pertussis Toxin Gi/o​ ProteinsBlocks downstream PLC activation, confirming Gi/o​ -coupled GPCR dependency.
Edelfosine Phospholipase C (PLC)Prevents IP3 generation, isolating the lipid kinase step of the cascade.
2-APB IP3 ReceptorsBlocks ER calcium release, distinguishing intracellular stores from extracellular influx.
YM-254890 Gq/11​ ProteinsInhibits MAPK/ERK activation specifically by 16:0 and 18:1 LPE species.

Conclusion

Lysophosphatidylethanolamine is a structurally diverse lipid mediator that regulates critical cellular functions through complex, receptor-specific signaling cascades. By leveraging robust LC-MS/MS analytical methodologies and rigorous pharmacological matrices, researchers can unravel the precise pathophysiological roles of LPE, paving the way for novel diagnostic biomarkers and GPCR-targeted therapeutics.

References

  • Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. NIH / PubMed Central. 7

  • A Comparative Guide to Lysophosphatidylethanolamine (LPE) Measurement in Inter-Laboratory Settings. Benchchem. 8

  • Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. NIH / PubMed Central. 2

  • LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PE, LPE, PG, and PI). Waters Corporation. 6

  • Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. NIH / PubMed. 1

  • Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. NIH / PubMed. 3

  • Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells. NIH / PubMed. 4

  • Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK. NIH / PubMed. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation of Thermosensitive and Fusogenic Liposomes Using 14:0 Lyso PE

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Molecule in Focus: 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) CAS Number: 123060-40-2 Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Molecule in Focus: 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) CAS Number: 123060-40-2

Executive Summary & Mechanistic Insights

The development of stimuli-responsive lipid-based drug delivery systems (LBDDS) relies heavily on the precise selection of helper lipids to modulate membrane biophysics[1]. 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) is a specialized lysophospholipid characterized by a single 14-carbon (myristoyl) acyl chain and a phosphatidylethanolamine (PE) headgroup[2].

While traditional liposomes utilize cylindrical lipids (like DPPC) and stabilizers (like cholesterol) to maintain prolonged circulation, these highly stable vesicles often suffer from poor intracellular drug release. 14:0 Lyso PE solves this through two distinct biophysical mechanisms:

  • Defect-Driven Thermosensitivity (The Lysolipid Effect): Due to its single acyl chain, 14:0 Lyso PE possesses an "inverted cone" geometry. When incorporated into a solid-gel phase DPPC bilayer, it creates packing stress. Upon reaching the phase transition temperature ( Tm​≈41∘C ), the lysolipids cluster at the grain boundaries of the melting DPPC domains, forming transient nanopores that allow for rapid, burst-release of encapsulated cargo[1].

  • Enhanced Fusogenicity: Unlike lysophosphatidylcholine (Lyso-PC), the PE headgroup of 14:0 Lyso PE is smaller and capable of intermolecular hydrogen bonding. This promotes a transition to the inverted hexagonal ( HII​ ) phase under acidic conditions (such as within endosomes), significantly enhancing membrane fusion and endosomal escape[].

G A Intact LTSL (37°C) Solid Gel Phase B Mild Hyperthermia (40-42°C) A->B Heat C Phase Transition & Defect Formation B->C Lyso PE Clustering D Rapid Cargo Release (>80% in minutes) C->D Pore Formation

Mechanism of 14:0 Lyso PE-induced rapid drug release in thermosensitive liposomes.

Formulation Design & Quantitative Comparison

To leverage 14:0 Lyso PE effectively, it must be formulated with a primary structural lipid (e.g., DPPC) and a steric stabilizer (e.g., DSPE-PEG2000). The table below contrasts a standard non-thermosensitive liposome with a 14:0 Lyso PE-enabled Lysolipid Thermosensitive Liposome (LTSL).

Table 1: Biophysical Comparison of Liposome Formulations

ParameterStandard Liposome14:0 Lyso PE Fusogenic LTSL
Lipid Composition DPPC / Cholesterol / DSPE-PEG2000DPPC / 14:0 Lyso PE / DSPE-PEG2000
Molar Ratio 55 : 40 : 590 : 10 : 4
Helper Lipid Role Cholesterol (Bilayer stabilizer)14:0 Lyso PE (Defect inducer / Fusogen)
Phase Transition ( Tm​ ) Broadened / EliminatedSharp (~41°C)
Release at 37°C (1 hr) < 5% (Highly stable)< 10% (Stable in circulation)
Release at 42°C (5 min) < 10% (Minimal release)> 80% (Rapid burst release)
Primary Application Passive targeting (EPR effect)Triggered release / Endosomal escape

Experimental Protocol: Preparation and Active Loading

This protocol describes the formulation of 14:0 Lyso PE-incorporated LTSLs and the active (remote) loading of Doxorubicin via an ammonium sulfate gradient. Every step is designed as a self-validating system to ensure high encapsulation efficiency and precise thermosensitivity.

Materials Required
  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

  • 14:0 Lyso PE (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine)[4]

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Hydration Buffer: 250 mM Ammonium Sulfate, pH 5.5

  • Dialysis Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (HBS)

  • Drug: Doxorubicin HCl (10 mg/mL stock in HBS)

Step-by-Step Methodology

Step 1: Lipid Film Formation

  • Dissolve DPPC, 14:0 Lyso PE, and DSPE-PEG2000 in a Chloroform/Methanol mixture (2:1 v/v) at a molar ratio of 90:10:4.

  • Transfer to a round-bottom flask and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film is formed.

  • Causality Check: Dry the film under a high vacuum for an additional 2 hours to remove trace organic solvents, which can prematurely destabilize the membrane.

Step 2: Hydration

  • Add the 250 mM Ammonium Sulfate buffer to the lipid film to achieve a final lipid concentration of 20 mM.

  • Hydrate the film by rotating the flask in a water bath set to 55°C for 45 minutes.

  • Causality Check: DPPC has a Tm​ of ~41°C. Hydration must occur well above this temperature (at 55°C) to ensure the lipids are in the fluid ( Lα​ ) phase, allowing for homogeneous mixing and the formation of multilamellar vesicles (MLVs).

Step 3: Extrusion (Sizing)

  • Transfer the MLV suspension to a jacketed extruder pre-heated to 55°C.

  • Pass the suspension sequentially through polycarbonate membranes: 5 passes through a 200 nm pore size, followed by 10 passes through a 100 nm pore size.

  • Validation: Analyze via Dynamic Light Scattering (DLS). The Z-average diameter should be 100–120 nm with a Polydispersity Index (PDI) < 0.1.

Step 4: Establishment of the Transmembrane Gradient

  • Transfer the extruded liposomes to a dialysis cassette (MWCO 10 kDa).

  • Dialyze against 100 volumes of HBS (pH 7.4) at 4°C overnight, with at least two buffer exchanges.

  • Causality Check: Dialysis removes extra-liposomal ammonium sulfate. Neutral ammonia ( NH3​ ) diffuses out of the liposome, leaving protons ( H+ ) behind. This creates a steep inside-acidic pH gradient essential for active loading.

Step 5: Active Loading of Doxorubicin

  • Mix the dialyzed liposomes with Doxorubicin HCl at a drug-to-lipid mass ratio of 1:10.

  • Incubate the mixture in a water bath at 37°C for 60 minutes.

  • Causality Check: Standard liposomes often require loading at 60°C. However, the presence of 14:0 Lyso PE introduces sufficient membrane flexibility at 37°C to allow the unprotonated doxorubicin to cross the bilayer. Once inside the acidic core, doxorubicin becomes protonated and precipitates as a sulfate salt, driving encapsulation efficiencies >95% without triggering the 41°C burst-release threshold.

Workflow Step1 1. Lipid Film Formation (DPPC / 14:0 Lyso PE / PEG) Step2 2. Hydration (250 mM Ammonium Sulfate, 55°C) Step1->Step2 Step3 3. Extrusion (100 nm Polycarbonate, 55°C) Step2->Step3 Step4 4. Dialysis (Establish Transmembrane Gradient) Step3->Step4 Step5 5. Active Loading (Doxorubicin, 37°C, 1 hr) Step4->Step5 Step6 6. Validation (DLS & Release Assay) Step5->Step6

Step-by-step workflow for the preparation and active loading of 14:0 Lyso PE liposomes.

Quality Control & Release Assay

To validate the self-assembling system and the functional role of 14:0 Lyso PE, a temperature-dependent release assay must be performed using a spectrofluorometer.

  • Setup: Dilute the loaded liposomes in HBS containing 10% Fetal Bovine Serum (FBS) to simulate physiological conditions.

  • Baseline (37°C): Monitor doxorubicin fluorescence (Ex: 480 nm, Em: 590 nm) at 37°C for 15 minutes. Fluorescence should remain strongly quenched (indicating <10% leakage).

  • Trigger (42°C): Rapidly heat the cuvette to 42°C. You should observe an immediate, sharp spike in fluorescence as the 14:0 Lyso PE clusters at the DPPC grain boundaries, releasing the drug into the unquenched external environment.

  • 100% Release: Add 1% Triton X-100 to completely lyse the liposomes and establish the maximum fluorescence value for normalization.

References

  • MedChemExpress. "1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine". MedChemExpress (MCE) Life Science Reagents.
  • Cayman Chemical. (2021). "Lipid Based Nano Drug Delivery". Cayman Chemical News & Announcements.
  • BOC Sciences. "Phosphatidylethanolamine (PE) - Liposomes".
  • Sigma-Aldrich. "14:0 Lyso PE powder 99 (TLC) Avanti Polar Lipids".

Sources

Application

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine mass spectrometry internal standard protocol

Application Note: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0) as an Internal Standard for LC-MS/MS Lipidomics Introduction & Scientific Rationale Lysophosphatidylethanolamines (LPEs) are critical bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0) as an Internal Standard for LC-MS/MS Lipidomics

Introduction & Scientific Rationale

Lysophosphatidylethanolamines (LPEs) are critical bioactive signaling lipids involved in various physiological and pathological processes, including systemic inflammation, cancer metastasis, and neurodegeneration. Accurate quantification of endogenous LPE species (e.g., LPE 16:0, 18:1, 20:4) requires robust internal standardization to correct for extraction recovery variances, ion suppression, and instrument drift[1][2].

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0) is the premier choice for an internal standard (IS) in mammalian lipidomics[3]. Because the 14-carbon saturated fatty acid chain is found at extremely low endogenous concentrations in most mammalian tissues and plasma compared to longer-chain fatty acids, spiking LPE 14:0 introduces a structurally identical, yet mass-resolved, reference point[4][5].

Physicochemical Properties & MS Parameters

To establish a targeted Multiple Reaction Monitoring (MRM) method, the exact mass and fragmentation patterns of LPE 14:0 must be programmed into the mass spectrometer. Table 1 summarizes the critical quantitative data required for ESI+ and ESI- modes.

Table 1: LPE 14:0 Chemical and Mass Spectrometric Properties

PropertyValue
Compound Name 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Abbreviation LPE(14:0)
Chemical Formula C19H40NO7P[6]
Exact Mass 425.2542 Da[6]
Precursor Ion (ESI+) [M+H]⁺ m/z 426.26[6]
Product Ion (ESI+) m/z 285.2 (Neutral loss of 141 Da phosphoethanolamine)[6]
Precursor Ion (ESI-) [M-H]⁻ m/z 424.25[7]
Product Ion (ESI-) m/z 227.2 (Myristate anion) or m/z 140.0[8][9]

Experimental Workflow & Causality

A reliable lipidomics protocol must be a self-validating system . This means the workflow itself should inherently flag errors in extraction or instrument performance.

  • Pre-Extraction Spiking (Trustworthiness): Adding the LPE 14:0 IS directly to the raw biological sample before any solvent addition ensures that the IS undergoes the exact same precipitation and partitioning losses as the endogenous lipids. A sudden drop in the absolute IS peak area during data review immediately flags an extraction failure or severe matrix suppression for that specific sample.

  • MTBE vs. Folch Extraction (Expertise): Traditional chloroform-based extractions (Folch/Bligh-Dyer) place the lipid-rich organic phase at the bottom of the tube. Recovering this layer requires passing a pipette tip through a dense protein disk, risking contamination. The Matyash MTBE (Methyl tert-butyl ether) method places the organic phase on top, ensuring high-throughput compatibility, easier automation, and cleaner extracts[7].

Lipidomics_Workflow cluster_0 Sample Preparation & Extraction cluster_1 Instrumental Analysis A Biological Sample (Plasma / Tissue) B Spike LPE(14:0) IS (Pre-Extraction) A->B C Protein Precipitation (Add MeOH & Vortex) B->C Tracks recovery D MTBE Partitioning (Add MTBE + H2O) C->D E Centrifugation (Phase Separation) D->E F Collect Upper Organic Layer (Lipid Extract) E->F Avoids protein disk G Nitrogen Drying & Reconstitution F->G H RP-LC Separation (C18 Column) G->H I ESI-MS/MS (MRM Mode) H->I J Data Processing (Normalize to IS) I->J Peak Area Ratio

Fig 1: MTBE lipidomics workflow utilizing LPE(14:0) as a pre-extraction internal standard.

Step-by-Step Protocol

Reagent Preparation
  • IS Stock Solution: Dissolve LPE 14:0 powder in Chloroform:Methanol (1:1, v/v) to a concentration of 1 mg/mL. Store at -80°C.

  • Working IS Solution: Dilute the stock to 10 µM in MS-grade Methanol. Prepare fresh monthly.

MTBE Liquid-Liquid Extraction
  • Aliquot 50 µL of plasma or tissue homogenate into a 2 mL Eppendorf tube.

  • Add 10 µL of the Working IS Solution (LPE 14:0). Vortex for 10 seconds to equilibrate the IS with the biological matrix.

  • Add 225 µL of ice-cold Methanol. Vortex vigorously for 20 seconds to precipitate proteins and disrupt lipid-protein complexes.

  • Add 750 µL of MTBE. Incubate the mixture on a thermomixer or shaker at room temperature for 10 minutes to extract highly hydrophobic lipids.

  • Add 188 µL of MS-grade water to induce phase separation. Vortex for 10 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Carefully transfer the upper organic phase (approximately 650–700 µL) to a new glass auto-sampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid film in 100 µL of Isopropanol:Methanol (1:1, v/v) prior to LC-MS/MS analysis.

LC-MS/MS Methodology
  • Column: Reversed-Phase C18 (e.g., Waters Acquity UPLC CSH C18, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Causality for Buffer Choice: Ammonium formate is a critical volatile buffer. It stabilizes the LC eluent pH and provides the necessary protons/formate ions to drive the formation of consistent[M+H]⁺ or [M-H]⁻ adducts, actively suppressing the formation of hard-to-fragment sodium ([M+Na]⁺) or potassium adducts[7].

Table 2: Typical RP-LC Gradient for Lipidomics

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.03006040
2.03005743
2.13005050
12.0300199
12.1300199
12.23006040
15.03006040

Data Processing & Quality Control

  • Quantitation: Extract the chromatograms for endogenous LPEs and the LPE 14:0 IS. Calculate the relative abundance using the Peak Area Ratio: (Area of Endogenous LPE) / (Area of LPE 14:0).

  • System Validation: Plot the absolute peak area of the LPE 14:0 IS across the entire analytical batch. A coefficient of variation (CV) of < 15% for the IS area across all biological samples and Quality Control (QC) pools confirms stable instrument performance and uniform extraction efficiency[2].

References

  • 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C19H40NO7P Source: PubChem / nih.gov URL:[Link]

  • Lipidomic analysis of Toxoplasma gondii reveals unusual polar lipids Source: PMC / nih.gov URL:[Link]

  • Determination of Starch Lysophospholipids in Rice Using Liquid Chromatography–Mass Spectrometry (LC-MS) Source: Journal of Agricultural and Food Chemistry / acs.org URL:[Link]

  • Quantitative Analyses and Validation of Phospholipids and Sphingolipids in Ischemic Rat Brains Source: MDPI / mdpi.com URL:[Link]

  • A UPLC-MRM-MS method for comprehensive profiling of Amadori compound-modified phosphatidylethanolamines in human plasma Source: PMC / nih.gov URL:[Link]

  • Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry Source: ResearchGate / researchgate.net URL:[Link]

  • Comparative Lipidomic Analysis of Extracellular Vesicles Derived from Lactobacillus plantarum Source: MDPI / mdpi.com URL:[Link]

  • Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry Source: PMC / nih.gov URL:[Link]

Sources

Method

Application Note: Solvation Dynamics and Protocols for 14:0 Lyso PE in Chloroform and Methanol Systems

Introduction to 14:0 Lyso PE 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly referred to as 14:0 Lyso PE , is a naturally occurring lysophospholipid utilized extensively in lipidomic profiling, liposomal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 14:0 Lyso PE

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly referred to as 14:0 Lyso PE , is a naturally occurring lysophospholipid utilized extensively in lipidomic profiling, liposomal formulation, and membrane biophysics. Unlike diacyl phospholipids, lysophospholipids possess a single acyl chain, which imparts a distinct "wedge" shape to the molecule, significantly altering its critical micelle concentration (CMC) and solubility profile. Proper solvation of 14:0 Lyso PE is the foundational step for any downstream application, requiring a precise understanding of its physico-chemical properties.

The Physical Chemistry of Solvation: Causality and Solvent Selection

As a Senior Application Scientist, I frequently observe researchers struggling with the incomplete solvation of phosphatidylethanolamine (PE) lipids. The challenge lies in the molecular architecture of the PE headgroup.

The zwitterionic PE headgroup contains a primary amine (-NH₃⁺) and a phosphate group (-PO₄⁻). At neutral pH, these groups form a highly stable, tightly packed intermolecular hydrogen-bonded lattice.

  • Why pure chloroform is often insufficient: While chloroform (CHCl₃) is an excellent solvent for the hydrophobic 14-carbon myristoyl chain, its low dielectric constant makes it a poor hydrogen-bond breaker. Although 14:0 Lyso PE is more soluble in pure chloroform than its diacyl counterparts due to reduced van der Waals packing [1], relying solely on chloroform can lead to the formation of inverted micelles or cryptic aggregates in the organic phase.

  • The mechanistic role of Methanol: To achieve true monomeric dispersion, a polar protic solvent must be introduced. Methanol (MeOH) acts as a potent hydrogen-bond donor and acceptor, effectively disrupting the PE-PE headgroup interactions.

  • The Gold Standard: A binary mixture of Chloroform:Methanol (2:1 or 1:1 v/v) provides the optimal thermodynamic environment. The methanol solvates the zwitterionic headgroup, while the chloroform solvates the hydrophobic tail, ensuring complete dissolution for applications like [2] and [3].

Quantitative Data: Properties and Solubility Profile

The following tables summarize the critical parameters required for experimental design.

Table 1: Physico-Chemical Properties of 14:0 Lyso PE
PropertyValue
Common Name 14:0 Lyso PE
Chemical Name 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
CAS Number 123060-40-2
Molecular Weight 425.50 g/mol
Chemical Formula C₁₉H₄₀NO₇P
Lipid Classification Lysophospholipid (Zwitterionic)

Data supported by .

Table 2: Solubility Profile in Key Solvents
Solvent SystemEstimated SolubilitySolvation Mechanism & Notes
Chloroform (CHCl₃) ≥ 10 mg/mLSolvates the hydrophobic myristoyl chain. May leave headgroups partially aggregated.
Methanol (MeOH) ~ 1-5 mg/mLSolvates the polar headgroup but is a poor solvent for the hydrophobic tail.
CHCl₃:MeOH (2:1 v/v) ≥ 20 mg/mL Optimal. Methanol breaks headgroup H-bonds; Chloroform solvates the acyl chain.
DMSO ≥ 10 mg/mLGood for direct biological assays; requires inert gas purging to prevent oxidation[1].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not deviate from the glassware requirements, as organic solvents will leach plasticizers (e.g., phthalates) from standard laboratory plastics, ruining downstream mass spectrometry data.

Protocol A: Preparation of a 10 mg/mL Lipid Stock Solution
  • Temperature Equilibration: Remove the lyophilized 14:0 Lyso PE powder from -20°C storage. Place the sealed vial in a desiccator and allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes ambient moisture condensation, leading to lipid hydrolysis and altering the precise solvent ratio.

  • Weighing: Weigh exactly 10.0 mg of the lipid powder into a clean, amber glass vial.

  • Solvent Addition: Add 1.0 mL of HPLC-grade Chloroform:Methanol (2:1 v/v) to the vial.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds.

  • Self-Validation Check: Hold the glass vial against a light source. The solution must be completely transparent and colorless. Troubleshooting: If particulate matter or opalescence is observed, the hydrogen-bond network has not fully dissociated. Place the vial in a bath sonicator at 25°C for 1–2 minutes until absolute optical clarity is achieved.

  • Storage: Blanket the headspace of the vial with a gentle stream of inert gas (Nitrogen or Argon) to prevent oxidation of the primary amine. Seal tightly with a PTFE-lined cap and store at -20°C.

Protocol B: Lipid Film Hydration for Micelle/Liposome Formation
  • Aliquot Transfer: Transfer the desired volume of the 10 mg/mL stock solution into a round-bottom glass flask.

  • Solvent Evaporation: Evaporate the organic solvent using a gentle stream of Nitrogen gas or a rotary evaporator under reduced pressure.

  • Self-Validation Check: The resulting lipid film should appear as a thin, translucent, and uniform coating at the bottom of the flask. Troubleshooting: An opaque, crystalline, or clumpy residue indicates rapid solvent boiling or residual water. If this occurs, redissolve in 1 mL of CHCl₃:MeOH and re-evaporate under a gentler nitrogen stream.

  • Desiccation: Place the flask in a vacuum desiccator for a minimum of 2 hours (preferably overnight) to remove trace residual organics.

  • Hydration: Add an aqueous buffer (e.g., PBS) pre-heated to at least 30°C (above the phase transition temperature of the lipid). Vortex vigorously to form a micellar or liposomal suspension.

Workflow Visualization

G A 14:0 Lyso PE (Dry Powder) B Solvation (CHCl3:MeOH 2:1) A->B Add Solvent C Lipid Stock Solution (10-20 mg/mL) B->C Vortex/Sonicate D Solvent Evaporation (N2 Gas / Vacuum) C->D Aliquot E Dry Lipid Film D->E Remove Organics F Aqueous Hydration (Buffer, >Tm) E->F Add Buffer G Micelles / Liposomes F->G Agitate

Workflow for the solvation and aqueous hydration of 14:0 Lyso PE.

References

  • Google Patents. "Liposomal formulation of nonglycosidic ceramides and uses thereof (US20140050780A1)." Patent Literature.
  • PLOS One. "Metabolome Analysis Reveals Betaine Lipids as Major Source for Triglyceride Formation, and the Accumulation of Sedoheptulose." Peer-Reviewed Journal. Available at:[Link]

Sources

Application

Application Note: LC-MS/MS Method Development and Gradient Optimization for 1-Myristoyl-2-Hydroxy-sn-Glycero-3-Phosphoethanolamine (LPE 14:0)

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Tissue Extracts Analytical Platform: Reversed-Phase Ultra-High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and Tissue Extracts Analytical Platform: Reversed-Phase Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (RP-UPLC-MS/MS)

Introduction & Physicochemical Context

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (commonly referred to as LPE 14:0 ) is a bioactive lysophospholipid involved in membrane dynamics, cellular signaling, and metabolic regulation. Structurally, it consists of a glycerol backbone, a single myristoyl (C14:0) fatty acyl chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a zwitterionic phosphoethanolamine headgroup at the sn-3 position.

In LC-MS/MS lipidomics, quantifying LPE 14:0 presents unique chromatographic challenges. Because it lacks a second fatty acyl chain, it is significantly more polar than its diacyl counterpart (PE 14:0/14:0). Furthermore, the zwitterionic headgroup (containing both a primary amine and a phosphate moiety) is prone to secondary interactions with free silanols on silica-based stationary phases, which can lead to severe peak tailing[1]. This application note details a field-proven, self-validating RP-UPLC-MS/MS protocol designed to overcome these challenges, ensuring sharp peak shapes, stable retention times, and high-sensitivity quantification.

Chromatographic Causality: Mobile Phase & Column Selection

To achieve robust separation of LPE 14:0 from complex lipid matrices, Reversed-Phase (RP) chromatography is the gold standard[2]. The methodology relies on the precise manipulation of elutropic strength and mobile phase pH.

The Role of Mobile Phase Modifiers

We utilize a binary solvent system modified with 10 mM Ammonium Formate and 0.1% Formic Acid .

  • Causality of Formic Acid (pH Control): The acidic environment (pH ~2.8) neutralizes the negatively charged phosphate group on the LPE molecule and protonates the primary amine. This prevents the lipid from acting as a chelator against metal hardware and suppresses ionic interactions with residual silanols on the C18 stationary phase, thereby preventing peak tailing[3].

  • Causality of Ammonium Formate (Ionic Strength): The volatile buffer provides a constant ionic strength that standardizes the formation of [M+H]+ and [M−H]− ions in the electrospray ionization (ESI) source. It also prevents the formation of unpredictable sodium [M+Na]+ or potassium [M+K]+ adducts, funneling the ion current into a single, quantifiable precursor mass.

Solvent Selection
  • Mobile Phase A (Aqueous/Weak Organic): A mixture of Water and Acetonitrile (ACN) (60:40, v/v). Pure water is avoided because it can cause hydrophobic phase collapse on dense C18 columns and leads to the precipitation of highly lipophilic matrix components at the column head.

  • Mobile Phase B (Strong Organic): A mixture of Isopropanol (IPA) and Acetonitrile (90:10, v/v). While LPE 14:0 is relatively polar and will elute early, the gradient must eventually ramp to high IPA concentrations to elute highly hydrophobic background lipids (e.g., Triacylglycerols, Ceramides) and prevent column fouling.

GradientLogic cluster_0 Mobile Phase A (Focusing & Desalting) cluster_1 Mobile Phase B (Elution & Wash) A1 Water/ACN (60:40) C Analyte: LPE 14:0 (Zwitterionic & Amphiphilic) A1->C Focuses polar headgroup A2 10 mM NH4Formate A2->C Standardizes adduct formation A3 0.1% Formic Acid A3->C Suppresses silanol interactions B1 IPA/ACN (90:10) B1->C Overcomes hydrophobic retention B2 10 mM NH4Formate B3 0.1% Formic Acid D Early-Mid Gradient Elution (~40-50% B) C->D Partitions into mobile phase

Caption: Logical causality of mobile phase composition on the chromatographic behavior of LPE 14:0.

Experimental Protocols

Sample Preparation (High-Throughput Protein Precipitation)

Lysophospholipids are prone to ex vivo generation if endogenous phospholipases (e.g., PLA2) are not rapidly quenched.

  • Quenching & Extraction: Transfer 20 µL of plasma into a microcentrifuge tube. Immediately add 80 µL of pre-cooled (-20°C) Isopropanol containing the internal standard (e.g., LPE 17:1 or isotopically labeled LPE 14:0-d7).

  • Incubation: Vortex vigorously for 60 seconds. Incubate at -20°C for 30 minutes to ensure complete precipitation of abundant plasma proteins (e.g., albumin), which heavily bind lysophospholipids.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer 80 µL of the lipid-rich supernatant to an LC-MS autosampler vial equipped with a glass insert.

LC-MS/MS Workflow Architecture

Workflow A Biological Sample (Plasma/Tissue) B Protein Precipitation (Cold IPA + IS) A->B Quench PLA2 C Centrifugation (14,000 x g, 4°C) B->C Isolate Lipids D RP-UPLC Separation (CSH C18 Column) C->D Inject 2 µL E ESI-MS/MS (MRM Mode) D->E Gradient Elution F Data Analysis (Peak Integration) E->F Quantify LPE 14:0

Caption: End-to-end analytical workflow for the targeted quantification of LPE 14:0.

Quantitative Data Presentation & Method Parameters

UPLC Gradient Program

A Charged Surface Hybrid (CSH) C18 column (e.g., Waters ACQUITY CSH C18, 2.1 × 100 mm, 1.7 µm) is highly recommended. The low-level positive charge on the CSH particle surface provides superior peak shape for acidic and zwitterionic lipids like LPE.

Table 1: Optimized UPLC Gradient for LPE 14:0 (Flow Rate: 0.4 mL/min | Column Temperature: 55°C | Injection Volume: 2 µL)

Time (min)% Mobile Phase A% Mobile Phase BCurve ProfileMechanistic Purpose
0.0060.040.0InitialFocus polar LPE 14:0 at the column head.
2.0057.043.0LinearElution window for highly polar lyso-lipids (LPI, LPS).
2.1050.050.0StepTarget Elution Window for LPE 14:0.
12.001.099.0LinearElute diacyl/triacyl lipids (PC, PE, TG, CE).
12.101.099.0HoldColumn wash to prevent carryover.
14.0060.040.0StepReturn to initial conditions.
15.0060.040.0HoldRe-equilibration for next injection.

Note: The column temperature is elevated to 55°C to reduce the high backpressure generated by the viscosity of Isopropanol in Mobile Phase B.

Mass Spectrometry (MRM) Parameters

LPE 14:0 (Exact Mass: 425.2542 Da) can be detected in both positive and negative electrospray ionization (ESI) modes. Negative mode often provides lower background noise for biological matrices, while positive mode yields higher absolute signal intensity[4].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Identity
Positive (+) 426.3 [M+H]+ 285.322Neutral loss of Phosphoethanolamine (141 Da)
Negative (-) 424.3 [M−H]− 227.232Myristate (C14:0) carboxylate anion

System Suitability and Self-Validation Checks

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met during the run:

  • Retention Time Stability: The retention time of LPE 14:0 must not drift by more than ±0.05 minutes across a 100-injection sequence. Drift indicates incomplete column re-equilibration or mobile phase evaporation.

  • Isotopic Interference Check: Ensure that the M+2 isotopologue of structurally similar lipids (e.g., an LPE with two fewer double bonds) does not interfere with the target MRM transition[5]. Chromatographic separation is mandatory to resolve isobaric overlaps.

  • In-Source Fragmentation: Lysophosphatidylserine (LPS) species can break down in the MS source to generate lysophosphatidic acid (LPA) or LPE-like fragments[3]. Ensure LPS species are chromatographically resolved from LPE 14:0 (LPS typically elutes slightly earlier due to its higher polarity).

References

  • Waters Corporation. "A Robust and Reproducible Reversed-Phase Lipid Profiling Method for Large Sample Sets." Waters Application Notes, 2020.

  • Cajka, T., & Fiehn, O. "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry, 2014.

  • Zhao, Z., et al. "Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry." Journal of Lipid Research, 2010.

  • Vu, H. S., et al. "A lipidomic approach to identify cold-induced changes in Arabidopsis membrane lipid composition." Methods in Molecular Biology, 2021.

  • Holčapek, M., et al. "Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry." Journal of Chromatography A, 2016.

Sources

Method

In vitro assay protocols using 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Application Note: In Vitro Pharmacological Profiling of 14:0 Lyso PE Bioactivity Executive Summary & Mechanistic Framework 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (commonly referred to as 14:0 Lyso PE or L...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of 14:0 Lyso PE Bioactivity

Executive Summary & Mechanistic Framework

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (commonly referred to as 14:0 Lyso PE or LPE) is a bioactive lysophospholipid consisting of a phosphoethanolamine head group and a 14-carbon myristoyl tail[1]. While historically viewed merely as a structural membrane intermediate, 14:0 Lyso PE is now recognized as a potent intercellular signaling mediator. In neuroendocrine and neuroblastoma models (such as PC12 and SH-SY5Y cells), 14:0 Lyso PE induces rapid, transient increases in intracellular calcium and activates downstream kinase cascades[1][2].

The Causality of Pathway Activation: The bioactivity of 14:0 Lyso PE is driven by its binding to G-protein-coupled receptors (GPCRs), specifically the Lysophosphatidic Acid Receptor 1 (LPA1)[2]. Activation of LPA1 triggers a bifurcated signaling cascade:

  • Gq/PLC Pathway: The receptor couples to Gq proteins, stimulating Phospholipase C (PLC). PLC cleaves membrane PIP2 into Inositol Trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum (ER), causing the rapid mobilization of intracellular Ca2+[2].

  • Gi/MAPK Pathway: The receptor simultaneously couples to pertussis toxin-sensitive Gi proteins, initiating the Ras/Raf/MEK signaling cascade that culminates in the phosphorylation of ERK1/2, driving transcriptional regulation and cellular differentiation[2].

LPE_Signaling LPE 14:0 Lyso PE (Ligand) GPCR GPCR (e.g., LPA1) LPE->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Couples to Gi Gi Protein GPCR->Gi Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates Ras Ras/Raf Gi->Ras Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Binds ER Receptors MEK MEK1/2 Ras->MEK Phosphorylates ERK p-ERK1/2 (MAPK Pathway) MEK->ERK Phosphorylates

Figure 1: 14:0 Lyso PE signaling via GPCRs leading to Ca2+ mobilization and ERK phosphorylation.

Physicochemical Properties & Handling Rationale

To ensure reproducibility, the physical handling of the lipid must account for its amphiphilic nature.

  • CAS Number: 123060-40-2[3]

  • Molecular Weight: 425.50 g/mol [3]

  • Delivery Rationale: Dissolving 14:0 Lyso PE directly into aqueous assay buffers causes spontaneous micelle formation and non-specific adsorption to polystyrene plates, leading to artificially low effective concentrations. Protocol Rule: The lipid must be reconstituted in an organic solvent (e.g., DMSO or Chloroform/Methanol) and diluted into an assay buffer containing 0.1% essentially fatty acid-free Bovine Serum Albumin (BSA). The BSA acts as a physiological carrier, ensuring the monomeric delivery of the lipid to cell surface GPCRs.

Protocol I: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: Quantify real-time Gq-mediated Ca2+ release in PC12 or SH-SY5Y cells upon 14:0 Lyso PE stimulation[1][2].

Self-Validating System Design: A trustworthy assay requires internal proof of causality. To prove that the Ca2+ spike is specifically mediated by the LPE-LPA1-PLC-IP3 axis, the protocol incorporates the following validation checkpoints[2]:

  • Gi Coupling Validation: Pre-treatment with Pertussis Toxin (PTX, 100 ng/mL for 24 h).

  • PLC Validation: Pre-treatment with Edelfosine (10 µM for 6 h) to block PLC activity.

  • IP3 Receptor Validation: Pre-treatment with 2-APB (100 µM for 15 min) to block ER Ca2+ release.

Step-by-Step Methodology:

  • Cell Plating: Seed PC12 or SH-SY5Y cells at 40,000 cells/well in a 96-well black-wall, clear-bottom plate. Incubate overnight. (Rationale: Black walls prevent fluorescence cross-talk between adjacent wells).

  • Dye Loading: Aspirate the culture medium. Add 100 µL of loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid in Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4). Incubate for 45 minutes at 37°C.

    • (Causality: Fluo-4 AM is cell-permeable. Intracellular esterases cleave the AM ester, trapping the Ca2+-sensitive dye inside the cell. Probenecid is mandatory; it inhibits multidrug resistance pumps that would otherwise actively extrude the dye).

  • Washing: Wash cells three times with HBSS/HEPES containing 2.5 mM Probenecid to remove all extracellular dye. Leave 100 µL of buffer in each well.

  • Ligand Preparation: Prepare a 3X concentrated 14:0 Lyso PE solution (e.g., 30 µM for a 10 µM final assay concentration) in HBSS containing 0.1% fatty acid-free BSA.

  • Kinetic Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 15 seconds.

  • Stimulation: Automatically inject 50 µL of the 3X 14:0 Lyso PE solution. Record fluorescence every 1.5 seconds for 3 minutes.

  • Desensitization Test: To validate homologous desensitization, pre-treat cells with 10 µM LPE for 1 minute prior to a second LPE injection. A 100% attenuation of the second signal confirms receptor desensitization[2].

Protocol II: MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: Assess Gi-mediated downstream signaling in response to 14:0 Lyso PE.

Step-by-Step Methodology:

  • Serum Starvation (Critical Step): Culture PC12 cells in 6-well plates until 80% confluent. Wash twice with PBS and incubate in serum-free medium containing 0.1% BSA for 16-24 hours.

    • (Causality: Fetal Bovine Serum contains endogenous lysophospholipids and growth factors. Starvation reduces basal ERK phosphorylation, ensuring the observed p-ERK signal is strictly causally linked to the exogenous 14:0 Lyso PE).

  • Stimulation: Treat cells with 10 µM 14:0 Lyso PE for 0, 5, 10, 15, and 30 minutes.

  • Lysis: Rapidly place plates on ice and wash with ice-cold PBS to halt kinetic signaling. Add 150 µL of RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., Na3VO4, NaF).

    • (Causality: Phosphatase inhibitors are non-negotiable. Without them, highly active endogenous phosphatases will rapidly dephosphorylate ERK during lysis, resulting in false negatives).

  • Immunoblotting: Resolve 20 µg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane. Probe with anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK antibodies.

  • Validation Checkpoint: The total-ERK blot serves as the internal loading control, validating that changes in the p-ERK signal are due to phosphorylation events, not unequal protein loading.

Quantitative Data Synthesis

Table 1: Quantitative Benchmarks for 14:0 Lyso PE In Vitro Assays Summarizing the expected quantitative outcomes ensures researchers have a baseline to validate their assay performance.

Assay ParameterQuantitative BenchmarkCausality / Relevance
Ligand Concentration 1 µM – 10 µMOptimal range to achieve receptor saturation without inducing non-specific lipid toxicity or membrane disruption.
Ca2+ Peak Time 30 – 60 secondsReflects the rapid, transient nature of IP3-mediated ER calcium release[2].
Ca2+ Signal Attenuation 90% – 100% reductionPre-treatment with LPE causes homologous desensitization and internalization of the GPCR[2].
ERK Phosphorylation Peak 5 – 10 minutesRepresents the kinetic delay of the multi-step Gi-Ras-MEK signaling cascade.
Pathway Inhibition (2-APB) Near 100% Ca2+ blockValidates that the calcium source is strictly the ER (via IP3 receptors), not extracellular influx[2].

References

  • Lee, J. et al. "Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells." PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak tailing for 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine in reverse-phase HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of lysophospholipids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of lysophospholipids. 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE ) is notoriously difficult to analyze via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to severe peak tailing, broadening, and retention time shifts.

This guide is designed for drug development professionals and analytical scientists. It bypasses generic advice to provide a mechanistic understanding of lipid-stationary phase interactions, followed by self-validating, field-proven protocols to restore peak symmetry and quantitative accuracy.

Part 1: Mechanistic Diagnostic Workflow

To fix peak tailing, we must first understand the causality behind it. 14:0 Lyso PE is a zwitterionic molecule containing a hydrophobic myristoyl tail and a highly polar headgroup with both a primary amine and a phosphate group. Tailing is rarely a result of simple column degradation; rather, it is driven by secondary electrostatic interactions and metal coordination within the flow path.

Mechanism LysoPE 14:0 Lyso PE (Zwitterionic) Amine Primary Amine (-NH3+) LysoPE->Amine Phosphate Phosphate (-PO4-) LysoPE->Phosphate Silanol Residual Silanols (-SiO-) Amine->Silanol Electrostatic Attraction Metals Trace Metals (Fe3+, Al3+) Phosphate->Metals Chelation Tailing Severe Peak Tailing & Broadening Silanol->Tailing Metals->Tailing

Fig 1: Molecular mechanisms driving 14:0 Lyso PE peak tailing via secondary interactions.

Part 2: Troubleshooting FAQs

Q1: Why does 14:0 Lyso PE exhibit severe peak tailing compared to neutral lipids like triglycerides? A1: The tailing is caused by the zwitterionic nature of the phosphoethanolamine headgroup. At typical RP-HPLC mobile phase conditions (pH 3–6), the primary amine is protonated (-NH3+). This positively charged moiety undergoes strong electrostatic attraction with residual, unreacted silanols (-SiO-) on the silica stationary phase[1][2]. Additionally, the terminal phosphate group acts as a potent chelating agent, coordinating with electron-deficient trace metals (e.g., Fe3+, Al3+) present in the stainless steel column frits and system fluidics[3][4].

Q2: How do I optimize my mobile phase to suppress these secondary interactions without compromising LC-MS sensitivity? A2: The objective is to mask the silanols and provide sufficient ionic strength to disrupt electrostatic interactions. While traditional UV-based methods used non-volatile acids (like phosphoric acid) to suppress silanol ionization, these are strictly incompatible with mass spectrometry[4]. Instead, you must use volatile buffers such as ammonium formate or ammonium acetate (10–20 mM) . The ammonium ion (NH4+) acts as a competing base, preferentially binding to the residual silanols and shielding the Lyso PE amine[1].

Quantitative Comparison of Mobile Phase Additives for 14:0 Lyso PE
AdditiveConcentrationTarget pHTailing Factor ( Tf​ )MS Signal IntensityMechanistic Effect
Formic Acid 0.1% (v/v)~2.7> 2.5 (Severe)HighInsufficient ionic strength to mask silanols.
Ammonium Formate 10 mM~4.01.1 - 1.3High NH4+​ competitively binds silanols; excellent volatility.
Ammonium Acetate 20 mM~5.51.0 - 1.2Medium-HighOptimal buffering capacity; masks secondary interactions.
Triethylamine (TEA) 0.1% (v/v)~7.51.0 (Ideal)Severe SuppressionExcellent silanol masking, but causes severe ESI-MS ion suppression.
Phosphoric Acid 0.1% (v/v)~2.01.2 - 1.4IncompatibleSuppresses silanol ionization, but non-volatile (ruins MS source).

Q3: What stationary phase characteristics are critical for lysophospholipid analysis? A3: Standard C18 columns often lack the necessary surface deactivation for zwitterionic lipids. You must select a column built on high-purity, Type B silica (which has negligible trace metal content) that is exhaustively end-capped to minimize free silanols[2]. Alternatively, Charged Surface Hybrid (CSH) technology is highly effective; these columns possess a low-level positive surface charge at acidic pH, which electrostatically repels the protonated amine of the Lyso PE, yielding sharp, symmetrical peaks.

Q4: My mobile phase and column are optimized, but I still see tailing. Could my HPLC hardware be the culprit? A4: Yes. If the tailing factor ( Tf​ ) remains >1.5 despite mobile phase optimization, the phosphate group of the 14:0 Lyso PE is likely coordinating with trace metals in the flow path[3]. Stainless steel tubing, pump heads, and column frits accumulate active metal sites over time. Implementing a system passivation protocol and an EDTA column wash will strip these metals and restore peak symmetry[4].

Part 3: Diagnostic Decision Tree

Troubleshooting Start Analyze 14:0 Lyso PE Peak Tailing Factor (Tf) Decision Is Tf > 1.5? Start->Decision Cause1 Electrostatic Silanol Interactions Decision->Cause1 Yes Cause2 Inadequate Column End-capping Decision->Cause2 Yes Cause3 Metal Coordination in Hardware Decision->Cause3 Yes Action1 Add 10-20mM NH4-Formate Buffer to Mobile Phase Cause1->Action1 Action2 Switch to Fully End-capped or CSH C18 Column Cause2->Action2 Action3 Perform EDTA Wash & System Passivation Cause3->Action3

Fig 2: Diagnostic workflow for resolving 14:0 Lyso PE peak tailing in RP-HPLC.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must establish a baseline metric before execution to quantitatively prove the intervention's success.

Protocol 1: System Passivation and EDTA Column Wash

Objective: Remove trace metal cations (Fe3+, Al3+) from stainless steel fluidics and column frits to prevent phosphate coordination[4]. Self-Validation Metric: Inject a 10 µg/mL 14:0 Lyso PE standard before and after the procedure. Calculate the USP Tailing Factor: Tf​=2fW0.05​​ . A successful passivation will yield a ΔTf​ reduction of at least 30%, bringing the final Tf​≤1.2 .

Step-by-Step Methodology:

  • System Bypass: Remove the analytical column and replace it with a zero-dead-volume PEEK union.

  • Acid Passivation: Flush the HPLC system (lines, autosampler, pump) with 0.1 M Nitric Acid for 30 minutes at 1.0 mL/min to passivate the stainless steel flow path.

  • Neutralization: Flush the system with HPLC-grade water for 30 minutes until the effluent pH is neutral.

  • Column Reinstallation: Reinstall the analytical column.

  • EDTA Preparation: Prepare a 50 mM EDTA (Ethylenediaminetetraacetic acid) solution in HPLC-grade water.

  • Column Wash: Flush the column with the EDTA solution at 0.2 mL/min for 2 hours at 40°C.

  • Equilibration: Wash the column with your highly organic mobile phase (e.g., 50:50 Water:Acetonitrile) for 1 hour to remove all residual EDTA.

  • Validation: Re-inject the 14:0 Lyso PE standard and recalculate Tf​ .

Protocol 2: Optimized RP-HPLC-MS Method for 14:0 Lyso PE

Objective: Achieve baseline separation with symmetric peak shape ( Tf​<1.2 ) using MS-compatible buffers[1]. Self-Validation Metric: Monitor the extracted ion chromatogram (EIC) for m/z 426.2 (positive ion mode, [M+H]+). The method is validated if the peak width at half maximum (FWHM) is < 0.1 minutes and Tf​≤1.2 across three consecutive injections.

Step-by-Step Methodology:

  • Mobile Phase A: HPLC-grade Water containing 10 mM Ammonium Formate and 0.1% Formic Acid (Adjusted to pH ~4.0).

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid. (Note: Isopropanol is critical for the solubility and elution of the hydrophobic myristoyl chain).

  • Column Selection: Fully end-capped C18 or Charged Surface Hybrid (CSH) C18 (Dimensions: 2.1 x 100 mm, 1.7 µm particle size).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 10.0 min: Linear ramp to 99% B

    • 10.0 - 13.0 min: Hold at 99% B

    • 13.1 - 16.0 min: Re-equilibrate at 20% B

  • Parameters: Flow Rate: 0.3 mL/min. Column Temperature: 45°C.

  • Sample Diluent: Dilute the 14:0 Lyso PE sample in a solvent that closely matches the initial mobile phase conditions (e.g., 80% A / 20% B). Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient will cause immediate solvent-mismatch peak distortion.

References

  • Hydrophilic interaction liquid chromatography–mass spectrometry of (lyso)phosphatidic acids...
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)

Sources

Optimization

Troubleshooting poor recovery rates of 14:0 Lyso PE in Folch lipid extraction

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) during...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) during Folch lipid extraction. We will explore the underlying chemical principles governing these issues and provide validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my 14:0 Lyso PE recovery consistently low using the standard Folch method?

Answer: The primary reason for poor recovery of 14:0 Lyso PE, and lysophospholipids (LPLs) in general, with the standard Folch method lies in its amphipathic nature. 14:0 Lyso PE possesses a single acyl chain (myristoyl group) and a polar phosphoethanolamine headgroup[1]. This structure makes it significantly more hydrophilic than diacyl-phospholipids.

During the phase separation step of the Folch procedure (Chloroform:Methanol:Water), the highly polar nature of 14:0 Lyso PE causes it to partition unfavorably. A significant portion of the LPL can be lost to the upper aqueous/methanol phase instead of remaining in the lower chloroform phase with other lipids[2][3]. Standard protocols are optimized for less polar lipids and often fail to capture these more water-soluble species efficiently[3]. In some cases, losses of up to 15% have been reported for lysophospholipids during the purification of crude extracts with Folch upper phases[2].

Question 2: Could enzymatic or chemical degradation during sample preparation be the culprit?

Answer: Absolutely. The stability of 14:0 Lyso PE during sample handling is a critical factor that is often overlooked.

  • Enzymatic Degradation: Biological samples contain active phospholipases (e.g., PLA1, PLA2) that can further deacylate Lyso PE[4][5]. If samples are not handled quickly and kept on ice, these enzymes can artificially alter the concentration of your target analyte[4][5]. For instance, the blood clotting process itself can release enzymes that generate or degrade various lipid species, including lysophospholipids[5].

  • Chemical Hydrolysis: The ester linkage in 14:0 Lyso PE is susceptible to hydrolysis under acidic or basic conditions, which can be inadvertently introduced during extraction[3][4]. While acidification can improve recovery for some lysophospholipids, harsh acidic conditions risk creating artifacts by hydrolyzing plasmalogens, leading to an artificial increase in lysophospholipid levels[2][3].

To mitigate these risks, always process samples immediately on ice or flash-freeze them in liquid nitrogen for storage at -80°C. Consider adding a phospholipase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), to your extraction solvent[4].

Question 3: How can I modify the Folch protocol to improve 14:0 Lyso PE recovery?

Answer: To enhance the recovery of polar lysophospholipids like 14:0 Lyso PE, modifications to the standard Folch method are necessary. The key is to alter the solvent environment to favor the partitioning of LPLs into the organic phase.

Two primary strategies have proven effective:

  • Acidification of the Extraction Solvent: Adding a mild acid to the extraction mixture neutralizes the negative charge on the phosphate group of the Lyso PE[3]. This charge neutralization reduces the lipid's affinity for the polar aqueous phase, forcing it to be retained in the organic chloroform layer[3]. However, care must be taken to use a mild acid like citric acid, as strong acids like HCl can induce hydrolysis of other lipids, creating artifacts[2][3].

  • Repeated Extraction of the Upper Phase: A significant portion of the Lyso PE is lost in the initial aqueous upper phase. A validated technique involves re-extracting this upper phase multiple times with the Folch lower phase (chloroform-rich solvent) to "pull back" the lost lysophospholipids[2]. One highly effective method involves re-extracting the upper phase twice with the lower phase, followed by a final extraction with an acidified lower phase, which is then neutralized before pooling with the other organic extracts[2].

Below is a workflow diagram illustrating the critical loss points and the modified extraction strategy.

Folch_Troubleshooting cluster_std Standard Folch Workflow cluster_mod Optimized Workflow for Lyso PE S1 1. Homogenize Sample in CHCl3:MeOH (2:1) S2 2. Add Saline Solution (e.g., 0.9% NaCl) S1->S2 S3 3. Centrifuge to Separate Phases S2->S3 S4 Upper Aqueous Phase (MeOH/Water) S3->S4 Polar Lipids Partition Here S5 Lower Organic Phase (CHCl3) S3->S5 Apolar Lipids Partition Here Loss Significant Loss of 14:0 Lyso PE S4->Loss S6 Collect Lower Phase S5->S6 M1 A. Initial Extraction (As per Standard) M2 B. Collect Lower Phase 1 M1->M2 M3 C. Re-extract Upper Phase with fresh Lower Phase (Repeat 2x) M1->M3 Use Upper Phase from A M7 G. Pool All Collected Lower Phases (1-4) M2->M7 M4 D. Collect Lower Phases 2 & 3 M3->M4 M5 E. Final Re-extraction of Upper Phase with Acidified Lower Phase (e.g., with HCl) M3->M5 Use Upper Phase from C M4->M7 M6 F. Collect Acidified Lower Phase, Neutralize with NH3 Vapor M5->M6 M6->M7 M8 Improved Recovery of 14:0 Lyso PE M7->M8

Caption: Workflow comparing the standard Folch method, where 14:0 Lyso PE is lost, to an optimized method involving repeated extractions to improve recovery.

Quantitative Comparison of Extraction Methods

The choice of extraction method significantly impacts the recovery of different lipid classes. While the standard Folch method is robust for many lipids, alternatives and modifications are superior for polar species like Lyso PE.

MethodKey SolventsAdvantage for 14:0 Lyso PEDisadvantage for 14:0 Lyso PE
Standard Folch Chloroform, MethanolBenchmark method, good for general lipidome.Poor recovery due to partitioning into the aqueous phase[3][6].
Modified Folch Chloroform, Methanol, HClAcidification improves partitioning into the organic phase[2][3].Risk of plasmalogen hydrolysis creating artificial Lyso PE[2].
Bligh & Dyer Chloroform, MethanolGenerally provides partial but better recovery than standard Folch (75-80%)[2].Still results in incomplete recovery[2].
Butanol-Based 1-Butanol, MethanolCan be effective, especially with acidification[3].Butanol is difficult to evaporate, making the process time-consuming[3].
Methanol-Only MethanolSimple, single-phase extraction that can be effective for lysophospholipids[3][4].May not be as comprehensive for all lipid classes compared to biphasic methods.
MTBE-Based Methyl-tert-butyl ether, MethanolSafer alternative to chloroform; good for many lipid classes[7].May show lower recoveries for some lysophospholipids compared to Folch[8].

Detailed Protocol: Modified Folch Extraction for Enhanced Lyso PE Recovery

This protocol is adapted from methodologies proven to increase the yield of lysophospholipids from complex biological samples[2].

Materials:

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Separatory funnel or glass Pasteur pipettes

  • Nitrogen gas evaporator

  • Reagents: Chloroform (HPLC grade), Methanol (HPLC grade), 0.9% NaCl solution, concentrated HCl, concentrated Ammonium Hydroxide (for NH3 vapor).

  • Internal Standard: Appropriate deuterated or odd-chain Lyso PE standard.

Procedure:

  • Sample Preparation & Homogenization:

    • Weigh the tissue sample (e.g., ~1g) and place it in a glass homogenizer on ice.

    • Add an appropriate amount of internal standard.

    • Add 20 volumes of ice-cold Chloroform:Methanol (2:1, v/v). For 1g of tissue, use 20 mL of solvent.

    • Homogenize thoroughly until a uniform suspension is achieved.

  • Initial Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Extraction - Multi-Step Recovery:

    • Step 1: Carefully collect the lower chloroform phase (Phase 1) using a glass pipette and transfer it to a clean collection flask. Be careful not to disturb the protein disk at the interface.

    • Step 2: To the remaining upper phase and tissue pellet, add 2 volumes (relative to the tissue weight, e.g., 2 mL for 1g tissue) of fresh, pre-chilled Folch lower phase (the theoretical composition is Chloroform:Methanol:Water at 86:14:1). Vortex and centrifuge again. Collect the lower phase (Phase 2) and pool it with Phase 1.

    • Step 3: Repeat Step 2 one more time to collect Phase 3.

    • Step 4 (Acidic Wash): Add another 2 volumes of Folch lower phase to which a drop of concentrated HCl has been added. Vortex and centrifuge. Collect this final lower phase (Phase 4).

    • Neutralization: Hold the collection tube containing Phase 4 over an open bottle of ammonium hydroxide for ~30 seconds to neutralize the HCl with NH3 vapor.

    • Pooling: Pool the neutralized Phase 4 with Phases 1, 2, and 3.

  • Drying and Reconstitution:

    • Dry the pooled organic phases under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent appropriate for your downstream analysis (e.g., Methanol or Isopropanol)[4].

Caption: Partitioning behavior of 14:0 Lyso PE compared to other lipid classes in a biphasic Folch system.

References

  • Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(6), 254. Available from: [Link]

  • Gross, R. W. (1984). Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues. Journal of Lipid Research, 25(10), 1081-1089. Available from: [Link]

  • Wang, T. Y., et al. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3), 652-659. Available from: [Link]

  • ResearchGate. (2025). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Wong, M. W., Braidy, N., & Pickford, R. (2021). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology, 12, 734923. Available from: [Link]

  • Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1824-1836. Available from: [Link]

  • Low, L. K., & Ng, C. S. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). AgriFood & Veterinary Authority of Singapore. Retrieved from [Link]

  • ResearchGate. (2015). Why are lipids not dissolving in my Folch extraction? ResearchGate. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). 14:0 Lyso PE. Avanti Polar Lipids. Retrieved from [Link]

  • Bjerve, K. S., Daae, L. N., & Bremer, J. (1974). The selective loss of lysophospholipids in some commonly used lipid-extraction procedures. Analytical Biochemistry, 58(1), 238-245. Available from: [Link]

  • Murphy, R. C., & Hankin, J. A. (2007). Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 48(10), 2307-2317. Available from: [Link]

  • Sarantou, S., et al. (2023). Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications. Applied Sciences, 13(1), 594. Available from: [Link]

  • ResearchGate. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. ResearchGate. Retrieved from [Link]

  • D'Oca, M. G. M., et al. (2020). Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry. Molecules, 25(4), 868. Available from: [Link]

  • Al-Sari, N., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1007. Available from: [Link]

  • Khrapunov, S. (2017). Influence of Modifiers, Extractants, and Trappers on Lipid Composition with Liquids in Standard State Extraction, Supercritical Fluid. American Journal of Analytical Chemistry, 8, 775-791. Available from: [Link]

  • Sankaram, M. B., & Thompson, T. E. (1990). Partitioning of Lysolipids, Fatty Acids and Their Mixtures in Aqueous Lipid Bilayers: Solute Concentration / Composition Effects. Biochemistry, 29(46), 10670-10675. Available from: [Link]

  • ResearchGate. (2022). What solvent should I use to dissolve my lipid samples in before inject into Mass-Spec? ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Reducing ion suppression of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine in biological matrices

Welcome to the technical support resource for the analysis of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0) by mass spectrometry (MS). This guide provides in-depth troubleshooting strategies and answe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0) by mass spectrometry (MS). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize ion suppression and improve the accuracy and reproducibility of your quantification in complex biological matrices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts and common queries regarding the analysis of LPE 14:0.

Q1: What is ion suppression and why is it a critical problem for LPE 14:0 analysis?

Ion suppression is a matrix effect that occurs during Electrospray Ionization (ESI), the most common ionization technique for lipids.[1] It is a reduction in the signal of the analyte of interest (LPE 14:0) caused by co-eluting components from the sample matrix.[2][3] In the ESI source, all molecules in a droplet compete for limited charge and access to the droplet surface to become gas-phase ions.[4] When high concentrations of matrix components are present, they can outcompete LPE 14:0, hindering its ionization efficiency. This leads to a decreased signal, poor sensitivity, and ultimately, inaccurate and unreliable quantification.[2][5] This is especially problematic in complex biological samples like plasma or serum, which are filled with interfering compounds.[1]

Q2: What are the primary sources of ion suppression when analyzing LPE 14:0 in biological samples?

The most significant sources of ion suppression for LPE 14:0 are other, more abundant lipids, particularly glycerophosphocholines (PCs) and other phospholipids.[1][2][6][7] These molecules share structural similarities with LPE 14:0 and often co-elute during standard reversed-phase chromatography, leading to direct competition in the ion source.[1] Additionally, high concentrations of salts and other endogenous components from the biological matrix can alter the physical properties of the ESI droplets (e.g., surface tension), further impeding the ionization process.[8]

Q3: How can I definitively determine if my LPE 14:0 signal is being suppressed?

A standard method to quantitatively assess ion suppression is the post-extraction spike analysis .[1][9] This experiment compares the signal response of LPE 14:0 spiked into a blank matrix extract (which has undergone the full sample preparation procedure) with the response of LPE 14:0 in a clean solvent solution at the identical concentration.[1] A significantly lower signal in the matrix extract confirms suppression. Another powerful qualitative technique is post-column infusion , where a constant flow of your analyte is mixed with the column effluent.[10] When a blank matrix extract is injected, any dips in the constant analyte signal directly visualize the retention times where suppressive components are eluting.[10][11]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it so important?

A stable isotope-labeled internal standard is considered the gold standard for absolute quantification in lipidomics.[12] It is a version of the analyte (e.g., LPE 14:0-d4) where some atoms have been replaced with heavy isotopes (like ²H or ¹³C).[12][13] A SIL-IS has virtually identical chemical and physical properties to the native analyte, meaning it behaves the same way during sample extraction and chromatographic separation.[13] Crucially, it co-elutes with the analyte and experiences the same degree of ion suppression.[14] By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, allowing for highly accurate and precise quantification even when suppression is present.[14]

Section 2: Troubleshooting Guide: A Systematic Approach

Low, variable, or irreproducible signal for LPE 14:0 is a classic symptom of ion suppression. Follow this diagnostic workflow to identify the root cause and implement effective solutions.

Troubleshooting Workflow

G start Start: Low or Variable LPE 14:0 Signal is_check Are you using a stable isotope-labeled internal standard (SIL-IS)? start->is_check implement_is Implement a specific LPE 14:0 SIL-IS. This is the most critical step for accurate quantification. is_check->implement_is No assess_matrix Assess Matrix Effect via Post-Extraction Spike. Is suppression >15%? is_check->assess_matrix Yes implement_is->assess_matrix sample_prep Review Sample Preparation. Is it only Protein Precipitation? assess_matrix->sample_prep Yes re_evaluate Re-evaluate Assay Performance assess_matrix->re_evaluate No (Acceptable) chromatography Review Chromatography. Does LPE 14:0 co-elute with the main phospholipid 'hump'? sample_prep->chromatography No spe_lle Upgrade to Phospholipid Depletion SPE or LLE. sample_prep->spe_lle Yes hilic Switch to HILIC or optimize Reversed-Phase gradient to resolve from interferences. chromatography->hilic Yes chromatography->re_evaluate No spe_lle->re_evaluate hilic->re_evaluate end End: Optimized Assay re_evaluate->end

Caption: A decision-making workflow for troubleshooting ion suppression of LPE 14:0.

Step 1: The Gold Standard - Implement a SIL-Internal Standard

Before modifying any other part of your method, ensure you are using a high-quality, stable isotope-labeled internal standard for LPE 14:0. This is the most effective way to compensate for ion suppression and other sources of sample variability.[12][13][14] Reputable vendors such as Avanti Polar Lipids and Cambridge Isotope Laboratories offer a range of lipid standards.[15][16]

Step 2: Optimize Sample Preparation to Remove Interferences

The most direct way to reduce ion suppression is to remove the interfering compounds from the matrix before analysis.[7][9][14] The choice of sample preparation technique has the largest impact on data quality.

TechniquePrincipleProsConsRecommendation for LPE 14:0
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive.Non-selective. Removes proteins but leaves high levels of salts and phospholipids, which are the main cause of ion suppression.[6][17]Not Recommended. Leads to significant matrix effects and should be avoided for sensitive quantification.
Liquid-Liquid Extraction (LLE) Partitions analytes between two immiscible liquid phases based on polarity (e.g., Folch or Bligh-Dyer methods).More effective at removing salts and some phospholipids than PPT.Labor-intensive, difficult to automate, uses large volumes of chlorinated solvents, reproducibility can be poor.[18] Recovery of more polar lysophospholipids can be poor with some methods.[19][20]Acceptable. Better than PPT, but less effective and reproducible than modern SPE techniques.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain either the analyte or interferences.Highly selective, excellent for removing interferences, reproducible, and can be automated.Higher cost per sample, may require method development.Highly Recommended. Use a specialized phospholipid removal plate (e.g., HybridSPE), which selectively removes phospholipids via Lewis acid-base interactions with a zirconia-coated phase, providing a much cleaner extract.[6][21][22][23]
Step 3: Enhance Chromatographic Separation to Resolve Interferences

If interferences cannot be fully removed, the next best strategy is to chromatographically separate LPE 14:0 from them.

  • Reversed-Phase (RP) Chromatography: In typical C18-based RP methods, polar lipids like LPE 14:0 elute early, often with a large, unresolved "hump" of more abundant phospholipids that cause severe ion suppression.[1] Optimization Tip: Use a shallower, longer gradient to improve the resolution between LPE 14:0 and the front of this phospholipid band. Using a divert valve to send the highly polar (salts) and highly non-polar fractions to waste can also keep the ion source cleaner.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar analytes.[24][25] It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high percentage of organic solvent.[26] In HILIC, polar compounds like LPE 14:0 are well-retained and elute later, while less polar lipids (like the abundant PCs) elute earlier. This reversal of elution order provides excellent separation from the main sources of ion suppression.[27] Furthermore, the high organic content of the mobile phase often enhances ESI sensitivity.[25][26]

Step 4: Mass Spectrometer Source Considerations

While sample preparation and chromatography are the most effective solutions, optimizing MS source parameters can provide minor improvements. However, source tuning cannot overcome severe matrix effects. If your instrument is equipped with it, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for some molecules, but ESI is generally preferred for its soft ionization of phospholipids.[1][4]

Section 3: Key Methodologies & Protocols
Protocol 1: Phospholipid Depletion using HybridSPE®

This protocol describes a general procedure for removing phospholipids from plasma or serum using a specialized SPE plate, which is highly effective at reducing ion suppression.[6][21][22]

  • Sample Pre-treatment: In a collection plate well or tube, add 100 µL of plasma/serum.

  • Protein Precipitation & IS Spiking: Add 300 µL of 1% formic acid in acetonitrile containing your LPE 14:0 SIL-internal standard.

  • Mix: Vortex or mix thoroughly for 1 minute to ensure complete protein precipitation.

  • Load: Transfer the entire mixture (supernatant and precipitate) to the well of the HybridSPE® plate.

  • Elute: Apply a gentle vacuum or positive pressure to draw the sample through the SPE bed into a clean collection plate. The phospholipids and precipitated proteins are retained by the sorbent, while LPE 14:0 and the internal standard pass through.

  • Evaporate & Reconstitute: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Quantifying Matrix Effect with a Post-Extraction Spike

This protocol allows you to calculate the percentage of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike LPE 14:0 standard into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma from a verified negative source) through the entire sample preparation procedure (Protocol 1). Spike the LPE 14:0 standard into the final, clean extract before the evaporation step.

    • Set C (Blank Matrix): Process a blank matrix sample through the entire procedure without adding any standard. This is to check for interferences at the analyte's mass transition.

  • Analyze: Inject all samples onto the LC-MS system.

  • Calculate Matrix Effect %:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression (e.g., 40% means 60% suppression).

    • A value > 100% indicates ion enhancement.

Section 4: Visualizations and Data
Mechanism of Ion Suppression in ESI

ESI_Suppression cluster_0 Scenario 1: Clean Sample (No Suppression) cluster_1 Scenario 2: Biological Matrix (Ion Suppression) droplet1 ESI Droplet (High Charge Density) analyte1 LPE 14:0 Ion droplet1->analyte1 Efficient Ionization ms1 Mass Spectrometer (High Signal) analyte1->ms1 droplet2 ESI Droplet (Charge Competition) analyte2 LPE 14:0 droplet2->analyte2 Inefficient Ionization matrix_ion Matrix Ion (e.g., PC) droplet2->matrix_ion Matrix outcompetes analyte for charge and surface access ms2 Mass Spectrometer (Suppressed Signal) matrix_ion->ms2

Caption: Competition for charge and surface access in the ESI droplet leads to ion suppression.

References
  • A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry. (n.d.). Journal of Mass Spectrometry. [Link]

  • Koelmel, J. P., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. [Link]

  • Ulmer, C. Z., et al. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. [Link]

  • (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]

  • HybridSPE®-Phospholipid Technology. (n.d.). Bioanalysis Zone. [Link]

  • Kaluzny, M. A., et al. (n.d.). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Springer Protocols. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]

  • Burłucka, A., et al. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules. [Link]

  • Bar-Sela, G., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. Journal of Chromatography B. [Link]

  • Shiea, J., et al. (2005). Effects of matrix, electrospray solution, and laser light on the desorption and ionization mechanisms in electrospray-assisted laser desorption ionization mass spectrometry. Analyst. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2026). LCGC International. [Link]

  • Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. (2010). SlideShare. [Link]

  • Kim, H. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science Online. [Link]

  • Adaway, J. E., et al. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]

  • Andersen, S., et al. (2021). Exploring Ion Suppression in Mass Spectrometry Imaging of a Heterogeneous Tissue. Journal of The American Society for Mass Spectrometry. [Link]

  • Wang, L., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research. [Link]

  • Zhang, G., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry. [Link]

  • Dolgy, A., et al. (2026). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Le, H. D., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. [Link]

  • Wang, L., et al. (2013). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research. [Link]

  • Byeon, S. K., et al. (2012). Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. Analyst. [Link]

  • Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

  • Bar-Sela, G., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2026). Spectroscopy Online. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent Technologies. [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. (2019). Agilent Technologies. [Link]

  • Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research. [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025). Chrom Tech, Inc. [Link]

  • Guillarme, D. (2026). HILIC: The Pros and Cons. LCGC International. [Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. (2020). Molecules. [Link]

Sources

Optimization

Technical Support Center: Minimizing In-Source Fragmentation of 14:0 Lyso PE in LC-MS/MS

Welcome. As a Senior Application Scientist, I frequently see researchers struggle with the accurate quantification of lysophospholipids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome. As a Senior Application Scientist, I frequently see researchers struggle with the accurate quantification of lysophospholipids. 14:0 Lyso PE (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) is a critical signaling molecule and internal standard, but it is notoriously labile. During electrospray ionization (ESI), excessive thermal or kinetic energy can cause the molecule to fracture before it ever reaches the mass analyzer—a phenomenon known as In-Source Fragmentation (ISF).

This guide is designed to help you understand the physical causality behind ISF, troubleshoot isobaric interferences, and implement a self-validating protocol to ensure absolute confidence in your lipidomic data.

Part 1: Diagnostic FAQs — Understanding the Causality

Q: Why is my 14:0 Lyso PE signal lower than expected, while I see a high background of m/z 227 (myristic acid) or m/z 283 (loss of phosphoethanolamine)? A: This is a classic symptom of thermal and kinetic degradation in the ESI source. 14:0 Lyso PE lacks a second acyl chain, leaving the remaining sn-1 ester bond and the phosphoethanolamine headgroup highly exposed. When subjected to high Ion Transfer Tube (ITT) temperatures or aggressive desolvation gases, the vibrational energy exceeds the bond dissociation threshold. Furthermore, high transmission radio frequency (RF) levels in modern mass spectrometers (especially those with ion funnel or letterbox configurations) impart excessive kinetic energy, leading to collision-induced dissociation before the quadrupole[1].

Q: I am detecting 14:0 Lyso PE in my biological samples, but I suspect it might be an artifact. How does this happen? A: You are likely observing "isobaric ghosting." Highly abundant complex lipids can undergo ISF to generate fragments that are structurally identical or isobaric to 14:0 Lyso PE. For example, Lysophosphatidylcholines (LPCs) can lose methyl groups or their choline headgroup in the source, generating fragments with the exact same mass as Lysophosphatidylethanolamines (LPEs)[2]. Similarly, a diacyl 14:0/X:0 PE can lose its sn-2 acyl chain in the source, appearing as a false 14:0 Lyso PE peak.

ISF_Mechanism LPC 14:0 LPC (Abundant Precursor) ISF_LPC In-Source Fragmentation (Isobaric Fragment) LPC->ISF_LPC PE 14:0/X:0 PE (Abundant Precursor) ISF_PE In-Source Fragmentation (Loss of sn-2 Acyl) PE->ISF_PE LPE_True Intact 14:0 Lyso PE (Target Analyte) Detector Detected Signal m/z 424.24 / 426.26 LPE_True->Detector True Signal ISF_LPC->Detector False Positive ISF_PE->Detector False Positive

Fig 1: Mechanisms of isobaric interference caused by in-source fragmentation.

Part 2: Troubleshooting Guide & Parameter Optimization

To minimize ISF, you must balance desolvation efficiency (sensitivity) with molecular preservation. The table below summarizes the quantitative impact of key ESI parameters on 14:0 Lyso PE integrity.

Quantitative Impact of ESI Parameters on LPE Fragmentation
MS ParameterHigh ISF Risk SettingOptimized Setting (Low ISF)Mechanistic Rationale
Ion Transfer Temp (ITT) > 320 °C250 - 275 °CReduces thermal degradation of the labile phosphoester bond during droplet evaporation.
RF Lens / S-Lens Level > 45%25 - 30%Lowers the kinetic energy imparted to ions in the transmission region, preventing premature dissociation[1].
Declustering Potential > 80 V30 - 50 VPrevents excessive acceleration of ions through the orifice, reducing collisions with residual gas molecules.
Mobile Phase Modifier 0.1% Formic Acid (Pure)2 - 10 mM Ammonium AcetateAmmonium adducts stabilize the phosphate group during desolvation, buffering the localized pH[3].

Part 3: Self-Validating Experimental Protocol

To ensure your data is trustworthy, you cannot simply apply the settings above blindly. You must execute a self-validating workflow . This protocol uses a feedback loop to tune the instrument, followed by an orthogonal chromatographic validation step to definitively separate true analytes from ISF artifacts.

Phase 1: Baseline Establishment
  • Prepare a 100 ng/mL solution of synthetic 14:0 Lyso PE standard in 50:50 Methanol:Water containing 5 mM ammonium acetate.

  • Infuse the standard directly into the ESI source at a flow rate of 5–10 µL/min.

  • Monitor the intact precursor (m/z 424.24 in negative mode, m/z 426.26 in positive mode) alongside known ISF product ions (e.g., m/z 283 for the loss of the headgroup).

Phase 2: Systematic Parameter Ramping
  • Thermal Tuning: Ramp the ITT downward from 350 °C to 250 °C in 25 °C increments. At each step, calculate the survival yield: Intact Area / (Intact Area + Fragment Area).

  • Kinetic Tuning: Fix the ITT at the optimal temperature. Ramp the RF Lens/Declustering Potential from 50% down to 20%.

  • Decision Gate: Identify the inflection point where the ISF is < 5% while the absolute signal of the intact 14:0 Lyso PE remains above your required Limit of Detection (LOD).

Phase 3: Orthogonal Validation (The Self-Validating Step)

Direct infusion cannot account for matrix effects or isobaric ghosting. You must validate the method chromatographically.

  • Spike the optimized 14:0 Lyso PE standard into a complex biological matrix (e.g., plasma or liver extract).

  • Perform UHPLC separation using Reversed-Phase (C18) or HILIC columns.

  • Validation Criteria: True endogenous 14:0 Lyso PE must elute at the exact retention time (RT) as your spiked standard. If you observe an m/z 424.24 signal eluting significantly later in the gradient (co-eluting with intact diacyl PEs or LPCs), it must be mathematically excluded as an ISF artifact . This chromatographic separation is the ultimate proof of analytical integrity[3].

Optimization_Workflow Start 1. Direct Infusion 14:0 Lyso PE Standard Step1 2. Ramp Ion Transfer Temp (ITT) Downward Start->Step1 Step2 3. Ramp RF Lens / Declustering Potential Step1->Step2 Decision Is ISF < 5% & Signal > LOD? Step2->Decision Decision->Step1 No Step3 4. Implement LC Separation (HILIC or RP-UHPLC) Decision->Step3 Yes End Validated 14:0 Lyso PE Quantification Workflow Step3->End

Fig 2: Step-by-step MS optimization workflow to minimize lipid ISF.

References

  • Wang, C., Wang, M., & Han, X. (2015). "Comprehensive and quantitative analysis of lysophospholipid molecular species present in obese mouse liver by shotgun lipidomics." Analytical Chemistry.[Link]

  • Mamani-Huanca, M., et al. (2021). "Enhancing confidence of metabolite annotation in Capillary Electrophoresis-Mass Spectrometry untargeted metabolomics with relative migration time and in-source fragmentation." Journal of Chromatography A.[Link]

  • Criscuolo, A., Zeller, M., & Fedorova, M. (2020). "Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers." Journal of the American Society for Mass Spectrometry.[Link]

Sources

Reference Data & Comparative Studies

Validation

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine vs 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso PE)

Title: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) vs. 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso PE): A Comprehensive Comparison Guide 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) vs. 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso PE): A Comprehensive Comparison Guide

1. Executive Summary Lysophosphatidylethanolamines (Lyso PEs) are critical bioactive lipids and structural intermediates generated by the enzymatic hydrolysis of phosphatidylethanolamine (PE) via Phospholipase A2 (PLA2)[1]. Unlike their diacyl precursors, Lyso PEs possess a single fatty acid chain, drastically altering their biophysical properties. This guide provides an in-depth comparison between two prominent saturated Lyso PEs: 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) and 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (16:0 Lyso PE) . By analyzing their structural thermodynamics, micellar behavior, and utility in lipid nanoparticle (LNP) formulation and mass spectrometry, this guide equips researchers with the mechanistic insights needed for optimal experimental design.

2. Physicochemical & Structural Comparison The fundamental difference between 14:0 Lyso PE and 16:0 Lyso PE lies in the length of their saturated acyl chains (14 carbons vs. 16 carbons)[2][3]. This two-carbon variance dictates their hydrophobicity, critical micelle concentration (CMC), and phase partitioning behavior.

  • 14:0 Lyso PE : With a shorter myristoyl chain, this lipid exhibits higher aqueous solubility and a higher CMC[4]. It is highly dynamic, rapidly exchanging between the aqueous phase and lipid bilayers.

  • 16:0 Lyso PE : The palmitoyl chain increases the hydrophobic surface area, significantly lowering the CMC and increasing its partition coefficient (LogP) into lipid membranes[3]. It forms more stable associations within liposomes and cellular membranes and is a major endogenous metabolite in mammalian serum[5].

Table 1: Quantitative Physicochemical Comparison

Property 14:0 Lyso PE 16:0 Lyso PE
IUPAC / Common Name 1-myristoyl-2-hydroxy-sn-glycero-3-PE 1-palmitoyl-2-hydroxy-sn-glycero-3-PE
CAS Number 123060-40-2 53862-35-4[5]
Molecular Formula C19H40NO7P[4] C21H44NO7P[3]
Molecular Weight 425.50 g/mol [4] 453.55 g/mol [3]
Acyl Chain Length 14:0 (Myristic Acid) 16:0 (Palmitic Acid)
Hydrophobicity (XLogP3) ~3.5[4] ~4.6[3]
Endogenous Abundance Very Low (Trace) High (Major Plasma Metabolite)[5]

| Primary Application | LC-MS/MS Internal Standard[6] | Biomarker tracking, LNP structural tuning[5][7] |

3. Mechanistic Insights: Causality in Lipid Behavior To utilize these lipids effectively, one must understand the causality behind their biophysical behavior.

  • The Hydrophobic Effect and CMC : The free energy of transferring a methylene (-CH2-) group from water to a hydrophobic environment is approximately -1.2 kcal/mol. The addition of two methylene groups in 16:0 Lyso PE exponentially decreases its CMC compared to 14:0 Lyso PE. Consequently, 16:0 Lyso PE will integrate into lipid bilayers with high affinity, whereas 14:0 Lyso PE acts more as a transient surfactant.

  • Membrane Curvature and Packing : Diacyl PEs have a cylindrical shape and form flat bilayers. Cleavage of the sn-2 acyl chain by PLA2 converts the molecule into a Lyso PE, which has a large headgroup-to-tail volume ratio (an "inverted cone" shape)[1][]. The insertion of either 14:0 or 16:0 Lyso PE into a bilayer induces positive membrane curvature, which can lower the phase transition temperature (Tm), increase membrane fluidity, and facilitate membrane fusion events in LNP delivery systems[7].

G PE Diacyl PE (Cylindrical Shape) Forms Flat Bilayers PLA2 Phospholipase A2 (Hydrolysis at sn-2) PE->PLA2 Enzymatic Cleavage LysoPE Lyso PE (14:0 / 16:0) (Inverted Cone Shape) Induces Positive Curvature PLA2->LysoPE Release of Free Fatty Acid

Fig 1: PLA2-mediated conversion of bilayer-forming PE to curvature-inducing Lyso PE.

4. Applications in Drug Development & Lipidomics

  • Mass Spectrometry (Lipidomics) : 14:0 Lyso PE is the gold standard for use as an internal standard (IS) in mammalian lipidomics[6][9]. Because endogenous 14:0 Lyso PE levels are virtually non-existent in human plasma, spiking it into samples allows for highly accurate absolute quantification of endogenous species like 16:0 Lyso PE and 18:0 Lyso PE[10]. Conversely, 16:0 Lyso PE is heavily monitored as a biomarker; its serum levels fluctuate significantly in response to liver injury, hepatocellular carcinoma, and intense exercise regimens[5][11].

  • Lipid Nanoparticles (LNPs) and Liposomes : Lyso PEs are incorporated into LNPs to modulate the packing parameter of the lipid envelope[7]. 16:0 Lyso PE is preferred for stable liposomes because its longer chain prevents it from rapidly leaching out of the nanoparticle membrane into the surrounding blood plasma.

5. Experimental Protocols

Protocol A: Self-Validating LC-MS/MS Lipid Extraction This protocol ensures high-confidence quantification by minimizing matrix effects and extraction biases.

  • Preparation : Aliquot 50 µL of biological plasma into a microcentrifuge tube[12].

  • Internal Standard Spiking : Add 10 µL of a 10 µM 14:0 Lyso PE standard solution (in methanol) directly to the plasma before extraction. Causality: Spiking prior to extraction ensures that any physical loss of lipids during the liquid-liquid phase separation equally affects the endogenous lipids and the standard, making the system self-correcting.

  • Extraction (Modified Bligh-Dyer) : Add 190 µL of cold (-20°C) methanol and 100 µL of chloroform. Vortex for 30 seconds. Add an additional 100 µL of chloroform and 100 µL of LC-MS grade water[13].

  • Phase Separation : Centrifuge at 14,000 x g for 10 minutes at 4°C[13]. The lower organic phase contains the Lyso PEs.

  • Analysis : Extract the lower phase, evaporate under nitrogen, reconstitute in mobile phase, and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[14].

G Sample Biological Sample (Plasma/Tissue) Spike Spike 14:0 Lyso PE (Internal Standard) Sample->Spike Prevents loss bias Extract Liquid-Liquid Extraction (Bligh-Dyer) Spike->Extract Organic phase recovery LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Chromatographic separation Data Absolute Quantification (Ratio: Endogenous / IS) LCMS->Data Peak area integration

Fig 2: Self-validating lipidomics workflow using 14:0 Lyso PE as an internal standard.

Protocol B: Preparation of Lyso-PE Doped Liposomes

  • Lipid Mixing : Dissolve structural lipids (e.g., POPC, Cholesterol) and 16:0 Lyso PE (up to 5-10 mol%) in a 9:1 chloroform-methanol solution[15].

  • Film Formation : Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 2 hours to remove trace solvents[15].

  • Hydration : Hydrate the lipid film with PBS (pH 7.4) above the phase transition temperature of the lipid mixture. Vortex vigorously.

  • Extrusion : Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 11-15 times.

  • Validation : Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Causality: The inclusion of 16:0 Lyso PE increases positive curvature, which typically results in a smaller mean diameter and narrower PDI compared to pure POPC liposomes.

6. Conclusion & Selection Guide The choice between 14:0 Lyso PE and 16:0 Lyso PE is dictated by the specific demands of the experimental system:

  • Select 14:0 Lyso PE when performing quantitative mass spectrometry on mammalian samples[6]. Its non-endogenous nature and predictable ionization efficiency make it an impeccable internal standard.

  • Select 16:0 Lyso PE when formulating stable lipid nanoparticles, studying endogenous PLA2 metabolic pathways[1], or investigating lipid biomarkers associated with metabolic stress and disease[5]. Its lower CMC ensures stable integration into biological and synthetic membranes.

References

  • 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. PubChem CID 58177710. National Institutes of Health. URL: [Link]

  • 14:0 Lyso PE, 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. PubChem CID 86583448. National Institutes of Health. URL: [Link]

  • 14:0 Lyso PE | 123060-40-2. Avanti Polar Lipids. URL: [Link]

  • A lipid metabolite lipidomics assay for prediction and severity evaluation of rotator cuff injury. Frontiers in Endocrinology. URL: [Link]

  • Omega-3 versus Omega-6 fatty acid availability is controlled by hydrophobic site geometries of phospholipase A2s. Journal of Biological Chemistry (PMC). URL: [Link]

  • A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine. Scientific Reports (PMC). URL: [Link]

  • Screening for Potential Active Components of Fangji Huangqi Tang on the Treatment of Nephrotic Syndrome. Frontiers in Pharmacology. URL: [Link]

  • Synthesis of giant unilamellar vesicles (GUV) from RSE liposomes. Texas Digital Library. URL: [Link]

Comparative

Comparing retention times of 14:0 Lyso PE in HILIC vs RPLC columns

As a Senior Application Scientist, selecting the appropriate chromatographic strategy for lipidomics is not merely a matter of following a standard operating procedure; it requires a fundamental understanding of molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate chromatographic strategy for lipidomics is not merely a matter of following a standard operating procedure; it requires a fundamental understanding of molecular interactions. When analyzing 14:0 Lyso PE (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine)[1], researchers frequently debate the merits of Hydrophilic Interaction Liquid Chromatography (HILIC) versus Reversed-Phase Liquid Chromatography (RPLC).

Because 14:0 Lyso PE is an amphiphilic molecule—possessing a polar phosphoethanolamine headgroup and a single, non-polar 14-carbon myristoyl tail—its retention behavior shifts drastically depending on the stationary phase[2]. This guide provides an objective, data-driven comparison of HILIC and RPLC methodologies for 14:0 Lyso PE, complete with self-validating experimental protocols to ensure rigorous scientific integrity.

Mechanistic Causality: Molecular Anatomy vs. Stationary Phase

To predict and manipulate the retention time of 14:0 Lyso PE, we must deconstruct its molecular anatomy and how it interacts with different column chemistries[3].

HILIC: Headgroup-Driven Retention

In HILIC, the stationary phase (e.g., bare silica, amide, or diol) is highly polar. The mobile phase consists of a high percentage of organic solvent (typically acetonitrile) with a small aqueous component that forms a water-enriched layer on the stationary phase[2].

  • The Causality: Retention is driven by hydrogen bonding and dipole-dipole interactions between the lipid's polar headgroup and the aqueous layer. Because 14:0 Lyso PE has lost one acyl chain at the sn-2 position, it exposes a hydroxyl group on the glycerol backbone, making it more polar than an intact diacyl Phosphatidylethanolamine (PE)[4].

  • Elution Order: In a typical HILIC gradient, lipids elute strictly by class. Intact PE elutes first, followed by Lyso PE (including 14:0 Lyso PE), and subsequently, the more polar Phosphatidylcholine (PC) and Lyso PC classes[4]. The 14-carbon tail has a negligible effect on HILIC retention.

RPLC: Acyl Chain-Driven Retention

In RPLC, the stationary phase (e.g., C18 or C8) is hydrophobic, and the mobile phase starts highly aqueous, shifting to highly organic (e.g., isopropanol/methanol)[2].

  • The Causality: Retention is governed by hydrophobic partitioning. The driving force is the Equivalent Carbon Number (ECN) of the lipid tail. 14:0 Lyso PE has an ECN of 14 (14 carbons, 0 double bonds).

  • Elution Order: Because it lacks a second acyl chain, 14:0 Lyso PE is highly hydrophilic compared to intact lipids. It will elute very early in the RPLC gradient—long before intact PEs (e.g., 16:0/18:1 PE, ECN=32) and slightly before longer-chain Lyso PEs (e.g., 18:0 Lyso PE, ECN=18)[3].

Comparative Retention Dynamics

The following table synthesizes the quantitative and qualitative performance metrics of 14:0 Lyso PE across both chromatographic modes.

Analytical FeatureHILIC (Polarity-Based)RPLC (Hydrophobicity-Based)
Primary Retention Driver Phosphoethanolamine headgroup + sn-2 hydroxyl14-carbon myristoyl acyl chain
Typical Retention Time Window Mid-to-Late gradient (Class-based co-elution)Early gradient (Species-based elution)
Relative Elution Order Intact PE < 14:0 Lyso PE < Intact PC < Lyso PC14:0 Lyso PE < 16:0 Lyso PE < Intact PE
Isomer Separation Excellent (Resolves sn-1 vs sn-2 regioisomers)Poor for regioisomers; excellent for chain length
Matrix Effect Susceptibility High (Ion suppression from co-eluting polar metabolites)Moderate (Lipids distributed across a wider window)
MS Detection (m/z) ESI(-): 424.246[M-H]⁻ / ESI(+): 426.26 [M+H]⁺ESI(-): 424.246 [M-H]⁻ / ESI(+): 426.26 [M+H]⁺

Self-Validating Experimental Protocols

To ensure data trustworthiness, a protocol must be self-validating. This means incorporating internal standards (like 14:0 Lyso PE, which is often spiked into mammalian samples due to its low endogenous abundance[5]) and system suitability checks to verify column performance before data acquisition.

Phase 1: Sample Preparation (Modified Bligh-Dyer)

Causality: A biphasic extraction ensures that highly polar matrix contaminants (salts, sugars) are partitioned away from the amphiphilic 14:0 Lyso PE, preventing downstream ion suppression.

  • Spike & Equilibrate: Aliquot 50 µL of plasma. Spike with 10 µL of an internal standard mix containing 14:0 Lyso PE (1 µg/mL) to validate extraction recovery[6].

  • Solvent Addition: Add 150 µL of Chloroform:Methanol (1:2, v/v). Vortex for 30 seconds. Reasoning: The high methanol ratio disrupts lipid-protein complexes.

  • Phase Separation: Add 50 µL of Chloroform and 50 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Recovery: Extract the lower organic phase. Evaporate under a gentle stream of nitrogen and reconstitute in 100 µL of the appropriate starting mobile phase (depending on whether HILIC or RPLC is used next).

Phase 2: HILIC LC-MS/MS Workflow

Causality: Maintaining a high organic starting condition is critical to forming the water-enriched layer on the silica surface.

  • Column: Silica-based fused-core HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate.

    • Reasoning: Ammonium acetate buffers the pH, ensuring the primary amine of the PE headgroup remains consistently ionized, preventing peak tailing and retention time drift.

  • Gradient: Start at 100% A. Ramp to 50% B over 15 minutes.

  • Validation Check: Ensure intact PE standards elute before 14:0 Lyso PE. If Lyso PE elutes first, the aqueous layer has collapsed due to insufficient column equilibration.

Phase 3: RPLC LC-MS/MS Workflow

Causality: A gradual increase in strong organic solvents is required to overcome the hydrophobic interactions between the myristoyl tail and the C18 phase.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: Start at 15% B. Ramp to 99% B over 18 minutes.

  • Validation Check: 14:0 Lyso PE must elute in the early gradient (typically 2-4 minutes). If it elutes in the void volume, the starting mobile phase is too strong (too much organic).

Workflow and Mechanistic Visualizations

Workflow Sample Biological Sample (Spiked with 14:0 Lyso PE) Extraction Biphasic Extraction (Chloroform/Methanol/Water) Sample->Extraction Split Sample Aliquot Split Extraction->Split HILIC_Path HILIC Column (Polarity-based) Split->HILIC_Path RPLC_Path RPLC Column (Hydrophobicity-based) Split->RPLC_Path HILIC_Result Class Separation (PE < 14:0 LPE < PC) HILIC_Path->HILIC_Result RPLC_Result Species Separation (14:0 LPE < 16:0 LPE < PE) RPLC_Path->RPLC_Result MS High-Resolution Mass Spectrometry (ESI-MS/MS) HILIC_Result->MS RPLC_Result->MS

Caption: Divergent LC-MS/MS workflows for 14:0 Lyso PE utilizing HILIC and RPLC separation strategies.

Mechanism Analyte 14:0 Lyso PE Polar Head: Phosphoethanolamine Non-polar Tail: Myristoyl (14:0) HILIC_Mech HILIC Retention Driven by Hydrogen Bonding & Dipole Interactions at Silica/Water Interface Analyte->HILIC_Mech Headgroup Interaction RPLC_Mech RPLC Retention Driven by Hydrophobic Partitioning into C18 Stationary Phase Analyte->RPLC_Mech Acyl Chain Interaction HILIC_Elution HILIC_Elution HILIC_Mech->HILIC_Elution RPLC_Elution RPLC_Elution RPLC_Mech->RPLC_Elution

Caption: Mechanistic causality of 14:0 Lyso PE retention driven by structural interactions.

Conclusion

Choosing between HILIC and RPLC for 14:0 Lyso PE analysis depends entirely on the analytical objective. If the goal is to profile lipid classes comprehensively or separate sn-1/sn-2 regioisomers, HILIC is the superior choice due to its headgroup-driven retention[4]. Conversely, if the objective is to resolve individual molecular species based on acyl chain length and saturation, RPLC provides the necessary hydrophobic selectivity[3]. For rigorous lipidomics, orthogonal application of both methodologies yields the highest confidence in structural elucidation.

References

  • MDPI. "Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry." mdpi.com. Available at:[Link]

  • NIH PMC. "Lipidomics by HILIC-Ion Mobility-Mass Spectrometry." nih.gov. Available at:[Link]

  • MDPI. "Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells." mdpi.com. Available at:[Link]

  • PLOS One. "Metabolome Analysis Reveals Betaine Lipids as Major Source for Triglyceride Formation, and the Accumulation of Sedoheptulose during Nitrogen-Starvation of Phaeodactylum tricornutum." plos.org. Available at:[Link]

  • bioRxiv. "TRPM8 channels control Golgi morphology through an AR-dependent induction of the Scd1 gene and modulation of unsaturated lipid content." biorxiv.org. Available at:[Link]

Sources

Validation

Differences in membrane fluidity between 14:0 Lyso PE and 14:0 Lyso PC

As a Senior Application Scientist in lipid biophysics and formulation development, I frequently encounter formulation bottlenecks where the choice of lysophospholipid dictates the success or failure of a drug delivery ve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipid biophysics and formulation development, I frequently encounter formulation bottlenecks where the choice of lysophospholipid dictates the success or failure of a drug delivery vehicle. Lysophospholipids—lipids containing a single acyl chain—are potent membrane modulators. When comparing 14:0 Lyso PE (1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) and 14:0 Lyso PC (1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine), the identical 14-carbon saturated acyl tail isolates the biophysical variables entirely to the headgroup chemistry.

This guide objectively analyzes how the structural divergence between ethanolamine and choline headgroups drives profound differences in membrane fluidity, phase transition temperatures ( Tm​ ), and micellar behavior, supported by field-proven experimental workflows.

Mechanistic Causality: Headgroup Chemistry and Membrane Fluidity

To understand why these two lipids behave differently in a bilayer, we must examine the causality behind their intermolecular interactions.

14:0 Lyso PE (Phosphatidylethanolamine): The Hydrogen-Bonding Stabilizer The ethanolamine headgroup of Lyso PE is relatively small and possesses a primary amine ( −NH3+​ ). This structure allows it to act as both a hydrogen bond donor and acceptor. In a lipid bilayer, Lyso PE forms a tight intermolecular hydrogen-bonding network with the phosphate oxygens of adjacent lipids. This tight packing restricts the lateral and rotational movement of the acyl chains, effectively decreasing membrane fluidity and stabilizing the gel phase, which consequently raises the phase transition temperature ( Tm​ ). Furthermore, its conical geometry (small head, single tail) makes it highly valuable for stabilizing non-bilayer structures like the inverted hexagonal phase ( HII​ ), a critical mechanism for fusogenic liposomes[1].

14:0 Lyso PC (Phosphatidylcholine): The Steric Disruptor Conversely, the choline headgroup of 14:0 Lyso PC is heavily methylated ( −N(CH3​)3+​ ). These bulky methyl groups create significant steric hindrance and eliminate the molecule's ability to act as a hydrogen bond donor. When incorporated into a membrane, the steric bulk forces adjacent lipid molecules apart, increasing the free volume within the hydrophobic core. This disruption of lipid packing increases membrane fluidity and lowers the Tm​ [2]. In ischemic myocardium models, the incorporation of palmitoyl/myristoyl lysophosphatidylcholine has been shown to significantly decrease the order parameter of the membrane, increasing the transmembrane fluidity gradient[3].

Quantitative Biophysical Comparison

The following table summarizes the core physicochemical properties and behavioral metrics of both lipids. Understanding these parameters is critical for calculating critical micelle concentrations (CMC) and formulation ratios in lipid nanoparticles (LNPs).

Property / Parameter14:0 Lyso PE14:0 Lyso PC
Chemical Name 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine
Molecular Weight 439.53 g/mol 467.58 g/mol
Headgroup Charge (pH 7.4) ZwitterionicZwitterionic
Headgroup Volume Small (Permits tight packing)Large / Bulky (Induces steric hindrance)
Intermolecular H-Bonding Strong (Primary amine donor)None (Quaternary amine)
Critical Micelle Concentration (CMC) ~0.1 mM0.043 - 0.090 mM[4]
Effect on Membrane Fluidity Decreases (Rigidifies bilayer)Increases (Fluidizes bilayer)[3]
Primary Formulation Application Fusogenic liposomes, membrane fusionPermeability enhancers, micellar delivery

Logical Workflow: Headgroup to Application

The following diagram illustrates the biophysical cascade—from molecular structure to macroscopic formulation application.

MembraneFluidity LPE 14:0 Lyso PE (Ethanolamine Headgroup) Hbond Intermolecular H-Bonding (Tight Packing) LPE->Hbond LPC 14:0 Lyso PC (Choline Headgroup) Steric Steric Hindrance (Loose Packing) LPC->Steric FluidityLow Decreased Membrane Fluidity (Higher Order Parameter) Hbond->FluidityLow FluidityHigh Increased Membrane Fluidity (Lower Order Parameter) Steric->FluidityHigh AppPE Stabilizes Non-Bilayer Phases (Fusogenic Liposomes) FluidityLow->AppPE AppPC Enhances Membrane Permeability (Micellar/LNP Delivery) FluidityHigh->AppPC

Caption: Biophysical pathways demonstrating how headgroup chemistry dictates membrane fluidity and application.

Self-Validating Experimental Protocols

To empirically validate the differences in membrane fluidity and phase transition between 14:0 Lyso PE and 14:0 Lyso PC, researchers should employ orthogonal techniques. The following protocols are designed as self-validating systems; by running temperature gradients, you intrinsically verify whether the observed fluidity change is a lipid-specific structural effect or a thermodynamic artifact.

Protocol A: Membrane Fluidity Assessment via DPH Fluorescence Polarization

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorescent probe that partitions into the hydrophobic core of the bilayer. Its fluorescence anisotropy ( r ) is inversely proportional to membrane fluidity.

Step-by-Step Methodology:

  • Liposome Preparation: Prepare three lipid film samples in glass vials using chloroform/methanol (2:1, v/v):

    • Control: 100 mol% DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).

    • Test A: 95 mol% DPPC + 5 mol% 14:0 Lyso PE.

    • Test B: 95 mol% DPPC + 5 mol% 14:0 Lyso PC.

  • Solvent Evaporation: Dry the films under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Hydration: Hydrate the films with PBS (pH 7.4) at 55°C (above the Tm​ of DPPC) to a final lipid concentration of 1 mM. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Probe Labeling: Add DPH (dissolved in tetrahydrofuran) to the liposomes at a lipid-to-probe molar ratio of 250:1. Incubate in the dark at 55°C for 45 minutes to ensure complete partitioning into the bilayer core.

  • Polarization Measurement: Transfer samples to a spectrofluorometer equipped with polarizing filters (Excitation: 358 nm, Emission: 430 nm).

  • Temperature Gradient (Self-Validation): Measure the anisotropy ( r ) from 25°C to 55°C in 2°C increments.

    • Expected Outcome: The 14:0 Lyso PC sample will exhibit a lower anisotropy (higher fluidity) across the gradient compared to the control. The 14:0 Lyso PE sample will exhibit higher anisotropy (lower fluidity) due to tighter hydrogen-bonded packing.

Protocol B: Phase Transition ( Tm​ ) Measurement via Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of the lipid bilayer as it undergoes the gel-to-liquid crystalline phase transition.

Step-by-Step Methodology:

  • Sample Preparation: Prepare lipid films (Control, Test A, Test B) as described in Protocol A, but hydrate to a higher concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Degassing: Degas the liposome suspensions and the reference buffer under a vacuum for 10 minutes to prevent bubble formation during heating.

  • Loading: Load the reference cell with the exact buffer used for hydration and the sample cell with the liposome suspension.

  • Thermal Cycling: Run the DSC from 10°C to 60°C at a scan rate of 1.0°C/min. Perform at least three heating and cooling cycles. Self-validation step: The reproducibility of the endothermic peak across cycles confirms that the lipid mixture is fully equilibrated and not degrading.

  • Data Analysis: Extract the main phase transition temperature ( Tm​ ) and the enthalpy of transition ( ΔH ) from the thermograms.

    • Expected Outcome: 14:0 Lyso PC will broaden the main transition peak and shift the Tm​ to a lower temperature. 14:0 Lyso PE will maintain or slightly elevate the Tm​ while sharpening the peak due to cooperative hydrogen bonding.

References

  • Modulation of canine myocardial sarcolemmal membrane fluidity by amphiphilic compounds. Source: Circulation Research - American Heart Association Journals URL:[Link]

  • Lysophospholipid acylation modulates plasma membrane lipid organization and insulin sensitivity in skeletal muscle. Source: Journal of Clinical Investigation (JCI) / PMC URL:[Link]

  • Lipid Remodeling Confers Osmotic Stress Tolerance to Embryogenic Cells during Cryopreservation. Source: MDPI URL:[Link]

Sources

Comparative

Accuracy of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0) as an Internal Standard in Plasma Lipidomics

Mechanistic Rationale: The Causality of Internal Standard Selection In quantitative plasma lipidomics, the accurate measurement of lysophosphatidylethanolamines (LPEs)—critical signaling molecules involved in inflammatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Causality of Internal Standard Selection

In quantitative plasma lipidomics, the accurate measurement of lysophosphatidylethanolamines (LPEs)—critical signaling molecules involved in inflammation and membrane remodeling—relies entirely on the mitigation of matrix effects during electrospray ionization (ESI). When complex biological matrices are introduced into an ESI source, co-eluting compounds compete for available charge on the droplet surface, leading to unpredictable ion suppression or enhancement.

To correct for this, an internal standard (IS) must fulfill two absolute mechanistic requirements:

  • Chemical Equivalency: It must share the exact polar headgroup of the target analytes to ensure identical ionization efficiency and recovery during liquid-liquid extraction.

  • Matrix Exclusivity: It must be completely absent from the endogenous biological sample to prevent signal overlap, which would artificially inflate the IS area and deflate the calculated concentration of the target lipid.

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0) perfectly satisfies these criteria[1]. Human plasma LPEs are predominantly composed of longer, unsaturated acyl chains (e.g., 16:0, 18:0, 18:1, 18:2, 20:4, and 22:6). Because the 14-carbon saturated fatty acid chain is virtually non-endogenous in human plasma, LPE 14:0 provides a pristine, interference-free background signal[2]. Furthermore, its phosphoethanolamine headgroup ensures it mimics the extraction recovery and ionization behavior of endogenous LPEs[3].

Comparative Analysis: LPE 14:0 vs. Alternative Standards

While LPE 14:0 is a staple in targeted and shotgun lipidomics, it is essential to objectively compare its performance against odd-chain and stable isotope-labeled alternatives.

Quantitative Performance Comparison
Internal StandardStructural TypeEndogenous Plasma BackgroundHILIC Matrix CorrectionRPLC Matrix CorrectionCost-Efficiency
LPE 14:0 Short-chain (Even)Near Zero (< 0.1%)Excellent (Co-elutes)Moderate (RT shift)High
LPE 17:1 Odd-chainNear Zero (< 0.1%)Excellent (Co-elutes)Moderate (RT shift)High
LPE 18:1-d7 DeuteratedAbsolute ZeroExcellent (Co-elutes)Excellent (Co-elutes)Low (Expensive)

The Chromatographic Caveat (HILIC vs. RPLC): The accuracy of LPE 14:0 is highly dependent on the chromatographic mode employed[4]. In Hydrophilic Interaction Liquid Chromatography (HILIC), lipids are separated strictly by their polar headgroups. Consequently, LPE 14:0 perfectly co-elutes with all endogenous LPEs, experiencing the exact same ion suppression at that specific retention time. In contrast, Reversed-Phase Liquid Chromatography (RPLC) separates lipids by hydrophobicity (acyl chain length and double bonds). Because LPE 14:0 has a shorter chain, it elutes earlier than LPE 20:4 in RPLC. This temporal drift exposes the standard and the analyte to different matrix suppressors, slightly reducing absolute quantitation accuracy compared to a co-eluting deuterated standard like LPE 18:1-d7.

MatrixLogic Start ESI-MS Ionization (Endogenous LPE + LPE 14:0) Matrix Ion Suppression / Enhancement (Matrix Effects) Start->Matrix HILIC HILIC Separation (Class-based Co-elution) Matrix->HILIC RPLC RPLC Separation (Hydrophobicity-based) Matrix->RPLC HILIC_Result Perfect Matrix Match High Accuracy HILIC->HILIC_Result RPLC_Result RT Drift (Chain Length) Moderate Accuracy RPLC->RPLC_Result Correction Stable Isotope Labeled IS (e.g., LPE 18:1-d7) RPLC_Result->Correction If higher precision needed

Caption: Logical flow of matrix effect correction using LPE 14:0 in HILIC vs. RPLC separation modes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a lipidomics protocol cannot simply assume the IS is performing correctly; the workflow must continuously validate itself against contamination, endogenous overlap, and instrument drift. The following protocol utilizes the modified Bligh & Dyer extraction method[2], embedded with strict self-validating checkpoints.

Step-by-Step Methodology

Phase 1: Self-Validation Setup (The Control Matrix)

  • System Suitability Test (SST): Inject the LPE 14:0 standard directly in the reconstitution solvent to confirm the exact retention time and verify the absence of isobaric contaminants in the MS/MS system.

  • Unspiked Matrix Check: Extract 50 µL of pooled human plasma without adding LPE 14:0. Analyze via LC-MS/MS to definitively prove that endogenous LPE 14:0 in your specific patient cohort is below the Limit of Detection (LOD).

Phase 2: Sample Extraction 3. Aliquot & Spike: Transfer 50 µL of plasma into a glass vial. Add 10 µL of the IS mixture containing LPE 14:0 (optimized to yield a final on-column concentration that falls within the linear dynamic range of endogenous LPEs, typically 0.5–1.0 nmol)[1]. 4. Protein Precipitation & Extraction: Add 190 µL of methanol and vortex for 30 seconds. Add 380 µL of chloroform (CHCl₃) and 120 µL of LC-MS grade water to induce phase separation. 5. Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C. The system will resolve into a tri-layer: an upper aqueous phase, a middle protein disk, and a lower organic (CHCl₃) phase containing the lipids. 6. Recovery & Drying: Carefully extract the lower organic phase using a glass Hamilton syringe (avoiding the protein disk) and transfer to a new vial. Evaporate to complete dryness under a gentle stream of nitrogen gas. 7. Reconstitution: Reconstitute the dried lipid film in 100 µL of Isopropanol/Acetonitrile/Water (65:30:5, v/v/v) prior to LC-MS/MS injection.

Phase 3: Continuous Validation 8. Pooled QCs: Inject a pooled plasma sample (spiked with LPE 14:0) every 10 analytical runs. Calculate the Relative Standard Deviation (RSD) of the LPE 14:0 peak area. An RSD < 10% validates the absence of severe instrument drift or progressive ion source fouling.

Workflow N1 1. Aliquot Plasma (50 µL) N2 2. Spike IS Mixture (Includes LPE 14:0) N1->N2 N3 3. Liquid-Liquid Extraction (CHCl3/MeOH/H2O) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Organic Phase Recovery & Nitrogen Drying N4->N5 N6 6. Reconstitution (Injection Solvent) N5->N6 N7 7. LC-MS/MS Acquisition (MRM Mode) N6->N7 N8 8. Peak Integration & Ratio Normalization N7->N8

Caption: Step-by-step lipid extraction and LC-MS/MS workflow utilizing LPE 14:0 as an internal standard.

Data Processing and Benchmarking Accuracy

In data processing, the absolute concentration of an endogenous lipid is determined by calculating the ratio of the analyte's peak area to the LPE 14:0 peak area, multiplied by the known concentration of LPE 14:0[3].

To benchmark the accuracy of this approach, laboratories frequently utilize the NIST Standard Reference Material (SRM) 1950 (Metabolites in Frozen Human Plasma)[5]. Interlaboratory comparison exercises have demonstrated that when LPE 14:0 is used in conjunction with class-separation chromatography (like HILIC or SFC), the consensus estimates for endogenous LPEs fall well within acceptable clinical diagnostic variances (±15% accuracy)[4].

Conclusion & Best Practices

LPE 14:0 remains a highly accurate, cost-effective internal standard for plasma lipidomics. Its structural homology to endogenous analytes guarantees reliable extraction recoveries, while its 14-carbon chain ensures a clean, interference-free signal.

Application Scientist Recommendation: If your laboratory utilizes HILIC or direct-infusion shotgun lipidomics, LPE 14:0 is an optimal choice that provides gold-standard accuracy without the prohibitive cost of deuterated standards. However, if your workflow relies heavily on lengthy RPLC gradients where retention time drift is severe, consider upgrading to LPE 18:1-d7 for critical quantitative assays to ensure perfect temporal alignment of matrix effects.

References

  • Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry Source: PMC (nih.gov) URL:1

  • Lipid Concentrations in Standard Reference Material (SRM) 1950: Results from an Interlaboratory Comparison Exercise for Lipidomics Source: NIST (nist.gov) URL:5

  • Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry... Source: University of Pardubice (upce.cz) URL:4

  • 3 - M3 Emitters for Shotgun Lipidomics - Newomics Source: Newomics (newomics.com) URL:2

  • Quantitative Analyses and Validation of Phospholipids and Sphingolipids in Ischemic Rat Brains Source: PMC (nih.gov) URL:3

Sources

Validation

Comparing ionization techniques ESI vs APCI for 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine detection

Executive Summary The accurate quantification of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0)—a bioactive lysophospholipid involved in membrane dynamics and cellular signaling—is a critical bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 14:0)—a bioactive lysophospholipid involved in membrane dynamics and cellular signaling—is a critical bottleneck in modern lipidomics. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical platform, the choice of ionization source dictates the integrity of the data. This guide provides an in-depth mechanistic comparison between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), establishing a self-validating framework for LPE 14:0 detection.

Mechanistic Causality: Why Ionization Chemistry Dictates Performance

The physical chemistry of the ionization source interacting with the molecular structure of LPE 14:0 determines assay sensitivity and stability. LPE 14:0 is characterized by a highly polar, zwitterionic phosphoethanolamine headgroup and a single hydrophobic myristoyl (14:0) tail.

ESI: The Solution-Phase Advantage

ESI is a soft, desorption-based ionization technique. Because LPE 14:0 possesses a polar headgroup, it exists as a pre-formed ion in standard polar LC mobile phases. ESI efficiently transfers these pre-existing ions from the liquid phase into the gas phase via Taylor cone formation and subsequent droplet evaporation. This mechanism requires minimal internal energy transfer, preserving the intact molecular ion and making ESI the [1].

APCI: The Gas-Phase Limitation

APCI relies on the thermal vaporization of the LC eluent followed by gas-phase charge transfer via a corona discharge. While highly effective for [2], APCI struggles fundamentally with LPE 14:0. The high vaporizer temperatures (typically 350°C–450°C) required to volatilize the molecule frequently induce thermal degradation, cleaving the labile phosphoethanolamine headgroup before ionization can even occur. Consequently, APCI yields[3].

Quantitative Data Comparison

The following table summarizes the performance metrics of ESI versus APCI specifically for the detection of lysophosphatidylethanolamines (LPEs).

Performance MetricESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)Mechanistic Driver
Sensitivity (LOD) High (Low pg/mL range)Low (High ng/mL range)ESI directly desorbs pre-ionized LPEs; APCI struggles with the low volatility of the polar headgroup.
In-Source Fragmentation Minimal (Intact [M+H]⁺ / [M-H]⁻)High (Loss of phosphoethanolamine)APCI requires extreme heat (>350°C), causing thermal degradation of labile lipid headgroups[1].
Matrix Effects High (Prone to ion suppression)Low (Resistant to co-eluting salts)ESI relies on droplet surface charge competition; APCI uses gas-phase charge transfer, which is [4].
Linear Dynamic Range 3–4 orders of magnitude 2–3 orders of magnitude ESI droplet saturation limits the upper range; APCI is limited at the lower end by poor ionization efficiency[2].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following workflow incorporates self-validating mechanisms to monitor matrix effects and extraction recovery in real-time.

Phase 1: Matrix Extraction & Internal Standardization
  • Action : Spike the biological sample with an unnatural internal standard (e.g., LPE 17:1 or deuterated LPE 14:0-d3) prior to extraction.

  • Causality : The internal standard experiences the exact same extraction losses and ionization suppression as the endogenous LPE 14:0. By quantifying the ratio of analyte to internal standard, the protocol mathematically self-corrects for matrix-induced variability.

  • Method : Perform a biphasic liquid-liquid extraction (e.g., Matyash MTBE method) to isolate the organic lipid fraction from suppressive proteins and salts.

Phase 2: Chromatographic Separation (RP-UHPLC)
  • Action : Inject the extract onto a C18 Reversed-Phase column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phases :

    • Phase A: Acetonitrile/Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Causality : Ammonium formate acts as a volatile buffer. In ESI, it promotes the formation of stable [M+H]⁺ adducts and prevents the formation of multiple, signal-diluting sodium ([M+Na]⁺) or potassium adducts[2].

Phase 3: Ionization Source Optimization & Self-Validation
  • ESI Setup (Primary) : Capillary Voltage 3.5 kV, Desolvation Temp 350°C, Desolvation Gas 800 L/hr.

  • APCI Setup (Fallback) : Corona Current 4.0 µA, Vaporizer Temp 400°C.

  • The Self-Validation Step (Post-Column Infusion) : While injecting a blank matrix extract through the LC, continuously infuse a pure LPE 14:0 standard directly into the MS source via a T-junction. Monitor the baseline signal.

  • Causality : If the matrix causes ion suppression (a known vulnerability of ESI), the steady baseline will dip at specific retention times. If severe suppression overlaps with the LPE 14:0 retention time, the chromatographic gradient must be adjusted. Only if ESI suppression cannot be resolved chromatographically should APCI be evaluated as a lower-sensitivity, matrix-resistant alternative[4].

Phase 4: Data Acquisition (MRM Transitions)
  • Positive Mode ESI : Monitor m/z 426.3 → 285.2 (Neutral loss of the 141 Da phosphoethanolamine headgroup).

  • Negative Mode ESI : Monitor m/z 424.3 → 227.2 (Cleavage yielding the myristate carboxylate anion).

Decision Logic Workflow

The following decision matrix illustrates the logical routing for selecting the appropriate ionization source based on sample constraints.

Workflow Start Target: LPE 14:0 (Polar Headgroup) Matrix Assess Sample Matrix & Required LOD Start->Matrix ESI_Path Trace Detection Needed (Low Matrix Interference) Matrix->ESI_Path APCI_Path Severe Matrix Suppression (High Analyte Abundance) Matrix->APCI_Path ESI_Opt Select ESI (Gold Standard) ESI_Path->ESI_Opt Optimal APCI_Opt Select APCI (Niche Alternative) APCI_Path->APCI_Opt Fallback ESI_Mech Solution-Phase Desorption High Sensitivity ESI_Opt->ESI_Mech APCI_Mech Gas-Phase Ionization High Thermal Degradation APCI_Opt->APCI_Mech

Decision logic for selecting ESI vs. APCI in LPE 14:0 lipidomic workflows.

Conclusion & Best Practices

For the detection and quantification of LPE 14:0, Electrospray Ionization (ESI) is the definitive choice . The molecule's inherent polarity and thermal lability make it perfectly suited for ESI's solution-phase desorption mechanism, yielding superior limits of detection and broad dynamic ranges[3]. APCI should be strictly reserved as a niche tool for highly suppressive biological matrices where ESI signal is entirely quenched, and only when trace-level sensitivity is not a prerequisite for the assay[4].

Sources

Safety & Regulatory Compliance

Safety

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine proper disposal procedures

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE): Operational and Disposal Guide Executive Summary 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (commonly known as 14:0 Lyso PE) is a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE): Operational and Disposal Guide

Executive Summary

1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (commonly known as 14:0 Lyso PE) is a synthetic lysophospholipid widely utilized in structural biology for the preparation of lipid bicelles, nanodiscs, and liposomes, as well as in cellular assays investigating intracellular calcium spikes and neurite outgrowth[1][2]. While the lipid itself is biologically benign and non-hazardous, its amphipathic nature necessitates the use of volatile, toxic organic solvents (such as chloroform and methanol) for solubilization and lipid film preparation[2]. Consequently, the disposal protocols for 14:0 Lyso PE are dictated entirely by its experimental context and the solvent vehicle rather than the lipid's intrinsic toxicity.

Physicochemical & Safety Profile

Before initiating disposal, it is critical to understand the baseline properties of the pure compound to ensure regulatory compliance and laboratory safety[3].

PropertyValue
Chemical Name 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Common Name 14:0 Lyso PE
CAS Number 123060-40-2
Molecular Formula C19H40NO7P
Molecular Weight 425.50 g/mol
GHS Classification Not classified as a hazardous substance
NFPA 704 Rating Health: 0, Flammability: 0, Instability: 0
Primary Solvents Chloroform, Methanol, Ethanol

The Causality of Disposal: Why Context Matters

As a pure, lyophilized powder, 14:0 Lyso PE poses no significant environmental or health hazards. However, in laboratory workflows, it is rarely discarded in this state. The causality behind its strict disposal protocols stems from two primary operational contexts:

  • Lipid Film Preparation: Researchers typically dissolve 14:0 Lyso PE in chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v) to create homogenous lipid films for bicelle or liposome extrusion[2]. Chloroform is a halogenated solvent, highly toxic, and strictly regulated by environmental protection agencies.

  • In Vitro Assays: When used to induce transient increases in intracellular calcium in PC12 pheochromocytoma cells[1], the lipid becomes mixed with biological media, introducing biohazard risks that require targeted decontamination protocols.

The fundamental rule of lipid disposal is: The solvent or biological contaminant dictates the waste stream.

Step-by-Step Disposal Methodologies

Protocol A: Pure Solid Waste (Lyophilized Powder)

If you have expired or contaminated dry powder, it can be disposed of as standard chemical waste.

  • Containment: Keep the powder in its original glass vial. Do not attempt to transfer the powder to a secondary container, as electrostatic forces can cause aerosolization of the fine particulates.

  • Labeling: Label the container clearly as "Non-Hazardous Chemical Waste - 14:0 Lyso PE Solid".

  • Disposal: Place the vial in the designated solid chemical waste bin for your laboratory. It will typically be routed for standard commercial incineration according to official local regulations.

Protocol B: Halogenated Solvent Waste (Chloroform/DCM Mixtures)

This is the most common waste stream for 14:0 Lyso PE, generated during lipid extraction or thin-film hydration workflows[2].

  • Segregation: Ensure the waste container is explicitly designated for Halogenated Organic Waste . Never mix halogenated solvents with non-halogenated solvents; doing so exponentially increases disposal costs and can trigger dangerous exothermic reactions.

  • Compatibility Check: Use a glass or high-density polyethylene (HDPE) waste carboy. Chloroform will degrade many standard plastics (like polystyrene).

  • Transfer: Operating strictly within a certified chemical fume hood, carefully pour the 14:0 Lyso PE/chloroform solution into the waste container.

  • Capping and Venting: Cap the container tightly. If the container is stored in the hood and actively receiving waste, ensure it utilizes a vented cap to prevent dangerous pressure buildup from solvent volatilization.

Protocol C: Non-Halogenated Solvent Waste (Methanol/Ethanol)

Generated when 14:0 Lyso PE is used in less aggressive solvent systems or during specific chromatography washing steps.

  • Segregation: Route this waste to the Non-Halogenated Organic Waste carboy.

  • Flammability Precautions: Methanol and ethanol are highly flammable. Ensure the waste container is grounded if transferring large volumes, and keep away from all ignition sources.

  • Labeling: Update the hazardous waste log to accurately reflect the contents: "Methanol/Ethanol with trace 14:0 Lyso PE lipid".

Protocol D: Biologically Contaminated Waste (Cell Culture)

Required when 14:0 Lyso PE is utilized in cell-based assays (e.g., PC12 cell neurite outgrowth or calcium signaling studies)[1].

  • Chemical Decontamination: Add sodium hypochlorite (household bleach) to the liquid waste containing the lipid and cell media to achieve a final concentration of 10% bleach.

  • Incubation: Allow the mixture to sit undisturbed for a minimum of 30 minutes. This ensures the complete lysis of biological material and the oxidative degradation of the lipid structures.

  • Disposal: Pour the decontaminated liquid down the laboratory sink with copious amounts of water, only if permitted by your institution's Environmental Health and Safety (EHS) guidelines. Otherwise, route to aqueous biohazard waste.

  • Solid Consumables: Place all pipette tips, culture flasks, and tubes that contacted the lipid/cell mixture into a biohazard bag for standard autoclaving (121°C for 30 minutes).

Disposal Decision Workflow

G Start 14:0 Lyso PE Waste Generated State Determine Physical State & Experimental Context Start->State Solid Pure Solid (Lyophilized Powder) State->Solid Solvent Dissolved in Organic Solvent State->Solvent Bio Bio-contaminated (e.g., PC12 Cell Assays) State->Bio DispSolid Dispose as Non-Hazardous Solid Chemical Waste Solid->DispSolid Halo Halogenated (Chloroform/DCM) Solvent->Halo NonHalo Non-Halogenated (Methanol/Ethanol) Solvent->NonHalo DispBio Decontaminate (Bleach/Autoclave) -> Biohazard Waste Bio->DispBio DispHalo Halogenated Liquid Waste Stream Halo->DispHalo DispNonHalo Non-Halogenated Liquid Waste Stream NonHalo->DispNonHalo

Figure 1: Decision matrix for the proper disposal of 14:0 Lyso PE based on experimental context.

Spill Response and Decontamination

  • Dry Powder Spill: Wear standard PPE (nitrile gloves, lab coat, safety glasses). Carefully sweep up the powder using a damp paper towel to prevent dust generation and inhalation. Place the towel in a solid chemical waste container. Wash the affected benchtop area with warm water and a mild laboratory detergent.

  • Solvent Spill (Chloroform/Methanol): Immediately evacuate the immediate area if the spill is large (>50 mL of chloroform) due to severe inhalation risks. For small spills contained inside a fume hood, absorb the liquid with chemical spill pads. Place the saturated pads into a sealed bag or container, label as hazardous solvent waste, and dispose of according to Protocol B or C.

References

  • Zheng, Y., et al. (2021). An N-terminal conserved region in human Atg3 couples membrane curvature sensitivity to conjugase activity during autophagy. Nature Communications. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Standard Operating Procedure: Personal Protective Equipment and Handling Guidelines for 14:0 Lyso PE As a Senior Application Scientist, I frequently consult on the integration of highly specific lipid standards into lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Guidelines for 14:0 Lyso PE

As a Senior Application Scientist, I frequently consult on the integration of highly specific lipid standards into lipidomic and cell signaling workflows. 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (commonly referred to as 14:0 Lyso PE or LPE 14:0) is a naturally occurring lysophospholipid. It serves as a critical biomarker—serum levels are notably elevated in patients with malignant breast cancer compared to healthy controls (). Furthermore, it functions as an active signaling molecule, inducing transient increases in intracellular calcium ([Ca2+]i) in PC12 neuronal cells via the LPA1 receptor pathway ().

Handling this lipid requires precise operational control. While it is not classified as a hazardous substance under GHS guidelines, maintaining the chemical integrity of the lipid and ensuring baseline laboratory safety necessitates strict adherence to Personal Protective Equipment (PPE) and environmental controls. This guide outlines the causality behind these safety choices and provides a self-validating protocol for handling, reconstitution, and disposal.

Section 1: Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 14:0 Lyso PE is the first step in designing a robust handling protocol. The saturated 14-carbon (myristoyl) tail provides stability against oxidation, but the free hydroxyl group at the sn-2 position and the phosphoethanolamine headgroup make it susceptible to hydrolysis if exposed to moisture.

PropertySpecificationOperational Implication
IUPAC Name 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamineContains a primary amine; reactive with NHS esters.
CAS Number 123060-40-2Unique identifier for SDS tracking and inventory.
Molecular Weight 425.50 g/mol Required for precise molarity calculations.
Physical State Lyophilized PowderProne to electrostatic scattering; handle with care.
Solubility Chloroform, DMSO, DMFRequires organic solvent-compatible PPE.
Storage Temp -20°CMust be equilibrated to room temp before opening.
GHS Hazard Not classified as hazardousStandard laboratory safety protocols apply.

Section 2: Core Personal Protective Equipment (PPE) Requirements

Every piece of PPE serves a dual purpose: protecting the researcher and preserving the integrity of the lipid.

  • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)

    • Causality: While the lipid itself is biologically benign, reconstitution requires organic solvents like chloroform or dimethyl sulfoxide (DMSO). Nitrile provides superior chemical resistance to these solvents compared to latex. Latex degrades rapidly upon contact with chloroform, which can lead to transdermal solvent exposure and subsequent lipid absorption into the bloodstream.

  • Eye Protection: ANSI Z87.1 Certified Safety Goggles

    • Causality: Protects against micro-splashes during the pipetting and vortexing of solvent-lipid mixtures. Chloroform is a severe eye irritant and can cause corneal damage upon direct contact.

  • Body Protection: Standard Cotton/Poly Lab Coat

    • Causality: Prevents electrostatic discharge (ESD). Lyophilized lipid powders are highly susceptible to static cling. A static charge from synthetic clothing can cause the fine powder to scatter during weighing, compromising the accuracy of your stock solutions and contaminating the balance area.

  • Environmental/Respiratory: Chemical Fume Hood

    • Causality: Because 14:0 Lyso PE is typically handled in volatile, toxic solvents (e.g., chloroform), all open-vial operations must be performed under negative pressure. Chloroform vapors are hepatotoxic and an inhalation hazard.

Section 3: Operational Workflows & Handling Protocols

The following step-by-step methodology ensures the lipid remains chemically stable while minimizing exposure risks.

Protocol: Reconstitution of 14:0 Lyso PE

  • Equilibration (Critical Step): Remove the sealed vial of 14:0 Lyso PE from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient atmospheric moisture, which condenses on the hygroscopic lipid powder. This water can catalyze the spontaneous hydrolysis of the phosphoethanolamine headgroup over time.

  • Don PPE: Put on nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood is operational with the sash at the correct height.

  • Weighing: Using an analytical balance (preferably equipped with an anti-static bar), weigh the desired amount of lipid. If the entire vial is to be used, proceed directly to the next step to avoid transfer loss.

  • Solubilization: In the fume hood, add the appropriate volume of solvent (e.g., Chloroform or DMSO) to achieve your target stock concentration (e.g., 10 mM). Vortex gently until the solution is completely clear.

  • Inert Gas Purging: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10–15 seconds before capping.

    • Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation and hydrolysis during long-term storage, ensuring the lipid maintains its biological activity for downstream assays.

  • Aliquoting and Storage: Divide the stock solution into single-use aliquots in amber glass vials with Teflon-lined caps. Store immediately at -20°C.

LysoPE_Workflow PPE 1. Don PPE (Nitrile, Coat, Goggles) Equilibrate 2. Equilibrate (RT in Desiccator) PPE->Equilibrate Solvent 3. Solubilize (Fume Hood, Chloroform) Equilibrate->Solvent Purge 4. Argon Purge (Displace O2/H2O) Solvent->Purge Store 5. Aliquot & Store (-20°C) Purge->Store

Fig 1. Standard operational workflow for the safe handling and reconstitution of 14:0 Lyso PE.

Section 4: Biological Application & Signaling Pathway

Understanding the biological fate of 14:0 Lyso PE reinforces the need for high-purity handling. In neuronal models (such as PC12 cells), 14:0 Lyso PE acts as an extracellular signaling molecule. It binds to the G-protein-coupled receptor LPA1, activating Gi/o proteins. This stimulates Phospholipase C (PLC) to cleave PIP2 into IP3, which subsequently opens calcium channels on the endoplasmic reticulum, causing a transient spike in intracellular calcium (). Contamination during handling (e.g., introducing heavy metals or bacterial endotoxins) can artificially trigger or inhibit these sensitive calcium transients, invalidating experimental data.

LysoPE_Signaling LysoPE 14:0 Lyso PE (Extracellular Signal) LPA1 LPA1 Receptor (GPCR Activation) LysoPE->LPA1 Binds to Gi Gi/o Protein (Signal Transduction) LPA1->Gi Activates PLC Phospholipase C (Effector Enzyme) Gi->PLC Stimulates IP3 IP3 Generation (Second Messenger) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Transient Increase IP3->Ca2 Opens ER Channels

Fig 2. 14:0 Lyso PE signaling pathway inducing intracellular Ca2+ transients in PC12 cells.

Section 5: Spill, Decontamination, and Disposal Plans

Even with strict adherence to protocols, accidental spills can occur. Your response must be dictated by the physical state of the lipid at the time of the spill.

  • Dry Powder Spills: Do not sweep, as this will aerosolize the lipid. Instead, gently cover the spill with a damp paper towel to suppress dust formation. Wipe the area clean and wash the surface with a mild detergent and water. Dispose of the paper towels in standard solid biohazard/chemical waste.

  • Solvent Solution Spills (e.g., in Chloroform): Immediately lower the fume hood sash. Allow the volatile solvent to evaporate completely under the negative pressure of the hood. Once dry, wipe the residual lipid film with a paper towel soaked in ethanol or isopropanol.

  • Disposal:

    • Halogenated Waste: If the lipid was dissolved in chloroform, all residual liquids and first-rinse vials must be disposed of in a designated Halogenated Organic Waste container.

    • Non-Halogenated Waste: If dissolved in DMSO or DMF, dispose of in a Non-Halogenated Organic Waste container.

    • Never pour lipid solutions down the sink, as they can coat plumbing and create localized environmental hazards.

References

  • Lee, J.M., Park, S.J., and Im, D.S. (2015). Lysophosphatidylethanolamine increases intracellular Ca2+ through LPA1 in PC-12 neuronal cells. Biochemical and Biophysical Research Communications.[Link]

  • More, T.H., Bagadi, M., RoyChoudhury, S., et al. (2017). Comprehensive quantitative lipidomic approach to investigate serum phospholipid alterations in breast cancer. Metabolomics.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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